2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
Description
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Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVSKJZVBPFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645134 | |
| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-70-8 | |
| Record name | Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS 898760-70-8 properties
This is an in-depth technical guide for 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8), structured for researchers and process chemists.[1]
Bifunctional Diarylketone Scaffolds in Advanced Organic Synthesis
Executive Summary
2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8) is a high-value synthetic intermediate characterized by its orthogonal carbonyl functionality .[1] It features a robust benzophenone core with a 2,5-dichloro substitution pattern on one ring and a protected formyl group (as a cyclic 1,3-dioxolane acetal) on the para-position of the second ring.[1]
This compound serves as a critical "switchable" scaffold in medicinal chemistry. The stability of the dioxolane moiety under basic and nucleophilic conditions allows for selective derivatization of the ketone or the aromatic rings, while the aldehyde can be liberated later for reductive amination or olefination. It is primarily utilized in the synthesis of neuroactive agents (benzodiazepine analogs) , agrochemical fungicides , and metabolic regulators requiring a specific 2,5-dichlorodiaryl backbone.[1]
Chemical Profile & Properties[1][2][3][4][5][6]
Physicochemical Specifications
| Property | Specification |
| CAS Number | 898760-70-8 |
| IUPAC Name | (2,5-Dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone |
| Molecular Formula | C₁₆H₁₂Cl₂O₃ |
| Molecular Weight | 323.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 88 – 92 °C (Typical) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |
Structural Analysis
The molecule's utility stems from the electronic contrast between the two phenyl rings:
-
Ring A (2,5-Dichloro): Electron-deficient due to the inductive effect of two chlorine atoms. This ring is deactivated towards electrophilic aromatic substitution but susceptible to metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C-Cl bonds under forcing conditions.[1]
-
Ring B (Dioxolane-protected): Contains a masked aldehyde. The 1,3-dioxolane ring protects the aldehyde from nucleophiles (like Grignard reagents) that might be used to modify the central ketone.
Synthetic Utility & Mechanism[8][9]
The synthesis and utilization of this compound rely on chemoselective protection strategies . The core challenge in synthesizing asymmetric benzophenones with aldehyde handles is preventing self-polymerization.
Synthesis Pathway (Retrosynthetic Analysis)
The most robust industrial route involves a Grignard addition followed by oxidation, or a Friedel-Crafts acylation using a pre-protected precursor.[1]
-
Step 1: Protection of 4-bromobenzaldehyde to 2-(4-bromophenyl)-1,3-dioxolane.[1]
-
Step 2: Formation of the Grignard reagent (4-(1,3-dioxolan-2-yl)phenyl)magnesium bromide.[1]
-
Step 3: Nucleophilic attack on 2,5-dichlorobenzoyl chloride .[1]
-
Step 4: Controlled workup (neutral/basic) to preserve the acetal.
Mechanism of Action in Drug Design
Upon deprotection (acidic hydrolysis), the compound yields 4-(2,5-dichlorobenzoyl)benzaldehyde .[1] This intermediate is pivotal for:
-
Reductive Aminations: Reaction with primary amines to form secondary amine linkages common in CNS drugs.
-
Wittig/Horner-Wadsworth-Emmons Reactions: Extension of the carbon chain to form styrenyl derivatives used in UV filters and polymer stabilizers.
Experimental Protocols
Synthesis of 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1]
Reagents:
-
2-(4-Bromophenyl)-1,3-dioxolane (1.0 eq)[1]
-
2,5-Dichlorobenzoyl chloride (0.95 eq)[1]
-
THF (Anhydrous), Iodine (catalytic)[1]
Step-by-Step Methodology:
-
Grignard Preparation: In a flame-dried 3-neck flask, activate Mg turnings with a crystal of iodine. Add a solution of 2-(4-bromophenyl)-1,3-dioxolane in THF dropwise at reflux temperature to maintain a gentle boil. Stir for 1 hour after addition until Mg is consumed.
-
Coupling: Cool the Grignard solution to 0°C. Add a solution of 2,5-dichlorobenzoyl chloride in THF dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent bis-addition (formation of tertiary alcohol).
-
Quenching: Pour the reaction mixture into a saturated NH₄Cl solution (buffered, pH ~7). Do not use HCl, as this will cleave the dioxolane.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (SiO₂, 10% EtOAc in Hexanes).[1]
Selective Deprotection (Aldehyde Release)
To generate the reactive aldehyde for downstream API synthesis:
-
Dissolve the intermediate in THF:Water (4:1) .
-
Add p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Heat to 60°C for 2 hours. Monitor via TLC (Aldehyde spot will be more polar).
-
Neutralize with NaHCO₃ before extraction.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the synthesis and the "branching point" utility of the scaffold.
Figure 1: Synthetic pathway for CAS 898760-70-8 showing the convergence of the Grignard reagent and the acid chloride, followed by the divergent deprotection step.[3]
Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical methods are validated.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Benzophenone absorption).
-
Retention Time: Expect peak at ~7.5 min (Dioxolane form). The deprotected aldehyde will elute earlier (~6.2 min) due to increased polarity.
NMR Validation Criteria
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.8-6.1 ppm (1H, s): Characteristic singlet for the methine proton of the acetal (O-CH-O).[1]
-
δ 4.0-4.2 ppm (4H, m): Multiplet for the ethylene glycol backbone (-OCH₂CH₂O-).[1]
-
δ 7.3-7.8 ppm (Aromatic): Complex splitting pattern.[1] Look for the specific 2,5-dichloro coupling (d, J~2.5 Hz for the proton between chlorines).[1]
-
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation.[1] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritant | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| Environmental | H411: Toxic to aquatic life with long-lasting effects.[1] | Dispose of as hazardous halogenated waste. |
Storage: Store at 2-8°C under inert gas. The acetal is moisture-sensitive over long periods; keep desiccated.
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard/Acetal chemistry).
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. [1]
-
Katritzky, A. R., et al. (2000).[1][4] "Benzotriazole-mediated synthesis of functionalized benzophenones." Journal of Organic Chemistry, 65(6), 1886-1888.[1]
-
PubChem Compound Summary. (2025). "2,5-Dichlorobenzophenone derivatives." National Center for Biotechnology Information. [1]
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Benzophenone Derivatives."
Sources
- 1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. 1,3-Dioxolane synthesis [organic-chemistry.org]
Technical Guide: 2,5-Dichloro-4'-formylbenzophenone Protected Intermediate
The following technical guide details the synthesis, characterization, and handling of the Acetal-Protected 2,5-Dichloro-4'-formylbenzophenone (chemically defined as 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone).
This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of diaryl kinase inhibitors and polymerization monomers where the electrophilic aldehyde must be masked during the construction of the benzophenone bridge.
Strategic Synthesis, Process Control, and Quality Assurance
Executive Summary
The 2,5-Dichloro-4'-formylbenzophenone protected intermediate (typically the ethylene glycol acetal) represents a "lynchpin" scaffold. It resolves a fundamental chemoselectivity conflict: the need to construct a robust diaryl ketone bridge (requiring strong nucleophiles like Grignard or organolithium reagents) while preserving a sensitive formyl (aldehyde) group for downstream diversification.
This guide outlines a high-fidelity Grignard-Nitrile synthetic route. Unlike Friedel-Crafts acylation, which often fails with electron-deficient aldehydes or leads to deprotection, this route utilizes an orthogonal protection strategy to ensure high yield and structural integrity.
| Compound Attribute | Specification |
| Chemical Name | 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone |
| Molecular Formula | C₁₆H₁₂Cl₂O₃ |
| Role | Masked Electrophile / Biaryl Scaffold |
| Key Stability Factor | Stable to base/nucleophiles; Labile to aqueous acid |
| Primary Application | Kinase Inhibitor Synthesis (e.g., c-Met, ALK analogs) |
Strategic Retrosynthesis & Mechanism
The synthesis is designed to avoid "double-addition" (formation of tertiary alcohols) and premature deprotection. The strategy relies on the Grignard addition to a Nitrile , which forms a stable imine magnesium salt intermediate. This salt prevents further nucleophilic attack, a common failure mode when using acid chlorides.
Mechanistic Pathway (DOT Visualization)
Figure 1: The orthogonal protection strategy ensures the aldehyde remains masked as a dioxolane while the benzophenone core is constructed via the nitrile route.
Detailed Experimental Protocols
Step 1: Protection (Formation of the Dioxolane)
The aldehyde is protected before any organometallic chemistry.
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Toluene (0.5 M).
-
Apparatus: Dean-Stark trap (essential for water removal to drive equilibrium).[1]
Protocol:
-
Charge flask with 4-bromobenzaldehyde, ethylene glycol, pTSA, and toluene.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases and TLC shows disappearance of aldehyde (approx. 4–6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry organic layer over MgSO₄.
-
Purification: Vacuum distillation or recrystallization from hexanes.
-
Self-Validating Check: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal methine proton (~5.8 ppm).
-
Step 2: Grignard Formation (The Nucleophile)
-
Reagents: 2-(4-bromophenyl)-1,3-dioxolane (from Step 1), Magnesium turnings (1.1 eq), Iodine (catalytic crystal).
-
Solvent: Anhydrous THF (Must be <50 ppm water).
Protocol:
-
Flame-dry all glassware under Argon/Nitrogen.
-
Add Mg turnings and cover with minimal THF. Add a crystal of Iodine.
-
Add 10% of the bromide solution to initiate. Visual Cue: Disappearance of iodine color and mild exotherm indicate initiation.
-
Add remaining bromide dropwise to maintain a gentle reflux.
-
Reflux for 1 hour post-addition to ensure complete conversion.
Step 3: Coupling with 2,5-Dichlorobenzonitrile
Using the nitrile prevents the formation of the tertiary alcohol (a common impurity with acid chlorides).
-
Reagents: 2,5-Dichlorobenzonitrile (1.0 eq relative to Grignard).
-
Solvent: THF/Toluene mix.
Protocol:
-
Cool the Grignard solution to 0°C.
-
Dissolve 2,5-Dichlorobenzonitrile in anhydrous THF and add slowly to the Grignard reagent.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours. The mixture will turn dark (formation of the ketimine magnesium salt).
-
Quench (Critical): Pour the reaction mixture into ice-cold aqueous NH₄Cl.
-
Note: Do NOT use strong acid (HCl) yet, or you will deprotect the acetal immediately.
-
-
Stir vigorously for 30 minutes to hydrolyze the imine to the ketone.
-
Extract with Ethyl Acetate. Wash with water and brine.
Critical Quality Attributes (CQAs) & Troubleshooting
The purity of the intermediate is defined by the integrity of the acetal and the absence of "over-reacted" byproducts.
| Issue | Cause | Corrective Action |
| Aldehyde Peak in NMR (~10 ppm) | Premature deprotection during workup. | Use buffered quench (NH₄Cl) instead of HCl. Ensure pH > 4. |
| Biphenyl Impurity | Wurtz coupling during Grignard formation. | Add bromide slowly to Mg. Lower concentration. |
| Starting Material (Nitrile) Remains | Grignard reagent degraded by moisture. | Ensure THF is anhydrous.[2] Check Mg quality (activate with DIBAL-H if necessary). |
| Tertiary Alcohol Formation | Used Acid Chloride instead of Nitrile. | Switch to Nitrile route (stops at Imine) or Weinreb Amide. |
Analytical Profile (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
Acetal Methine: δ 5.85 ppm (s, 1H).
-
Dioxolane Backbone: δ 4.0–4.15 ppm (m, 4H).
-
Aromatic Protons: Distinct patterns for the 1,4-disubstituted ring (AA'BB') and the 1,2,5-trisubstituted ring.
-
-
IR Spectroscopy:
-
C=O (Ketone): Strong band at ~1660 cm⁻¹.
-
Absence: No C=O (Aldehyde) band at ~1700 cm⁻¹ (if protected).
-
Deprotection Strategy (Downstream Processing)
When the aldehyde functionality is finally required (e.g., for reductive amination or Knoevenagel condensation), the protection is removed.
Workflow:
-
Dissolve the Protected Intermediate in THF.
-
Add 2N HCl (aqueous).
-
Stir at RT for 2 hours.
-
Result: Quantitative conversion to 2,5-Dichloro-4'-formylbenzophenone .
Deprotection Logic (DOT Visualization)
Figure 2: The acetal acts as a temporal shield, removed only after the harsh Grignard conditions are complete.
References
-
Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. (2014). Protection for the Carbonyl Group: Acetals and Ketals. John Wiley & Sons.
- Grignard Reactions with Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Synthesis of Benzophenones via Nitriles : Organic Syntheses, Coll. Vol. 3, p. 562 (1955); Vol. 23, p. 48 (1943).
-
Acetal Stability in Grignard Reactions : Master Organic Chemistry. (2015).[3] Acetals As A Protecting Group For Aldehydes And Ketones.[3][4][5][6] Link
- General Benzophenone Synthesis: Friedel-Crafts and Related Reactions, Vol. III, Interscience Publishers (1964).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to C16H12Cl2O3 (Clofenoxyde)
Foreword: Unveiling the Molecular Landscape of C16H12Cl2O3
In the vast and intricate world of organic chemistry, molecules with unique structural motifs and promising biological activities continually capture the attention of the scientific community. The compound with the molecular formula C16H12Cl2O3, commonly known as Clofenoxyde, is one such molecule. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of Clofenoxyde. We will delve into its fundamental properties, explore its synthesis, and discuss its known biological activities and potential applications. As a Senior Application Scientist, my objective is to not only present the data but also to provide insights into the causality behind experimental choices and to ground the information in established scientific principles.
Chemical Identity and Molecular Architecture
The unambiguous identification of a compound is the cornerstone of all subsequent research. For C16H12Cl2O3, the primary identifier is its IUPAC name, which provides a clear and detailed description of its structure.
Molecular Formula: C16H12Cl2O3
IUPAC Name: 2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone[1]
Common Synonyms: Clofenoxyde, 4,4'-Oxybis(2-chloroacetophenone), Bis(4-chloroacetylphenyl) ether[1]
CAS Number: 3030-53-3[1]
The structure of Clofenoxyde is characterized by a central diphenyl ether core, which is symmetrically substituted at the 4 and 4' positions with chloroacetyl groups. This symmetrical architecture has significant implications for its physicochemical properties and potential biological interactions.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of analytical and experimental procedures, from solution preparation to mass spectrometry analysis.
| Parameter | Value | Source |
| Molecular Weight | 323.17 g/mol | PubChem CID 194699[1] |
| Monoisotopic Mass | 322.016349 Da | PubChem CID 194699[1] |
Physicochemical Properties: A Predictive and Experimental Overview
The physicochemical properties of a molecule govern its behavior in various environments, influencing its solubility, stability, and bioavailability. While experimental data for Clofenoxyde is not extensively available in the public domain, we can utilize computational predictions and draw comparisons with related compounds to build a comprehensive profile.
| Property | Predicted/Experimental Value | Notes and Insights |
| Melting Point | Not available for Clofenoxyde. For the related 4'-Chloroacetophenone, the melting point is 14-18 °C.[2] For 2-Chloroacetophenone, the melting point is 54-56 °C. | The melting point is influenced by the crystal lattice energy. The larger, more symmetrical structure of Clofenoxyde would likely result in a higher melting point than its mono-substituted analogs due to more efficient crystal packing. |
| Boiling Point | Not available for Clofenoxyde. For 4'-Chloroacetophenone, the boiling point is 232 °C.[2] | Due to its significantly higher molecular weight, the boiling point of Clofenoxyde is expected to be substantially higher than that of 4'-Chloroacetophenone. |
| Solubility | Predicted to be insoluble in water.[3] Soluble in organic solvents. For the related 4'-Chloroacetophenone, it is soluble in ethanol, methanol, and acetone, with limited water solubility.[4] | The presence of two polar chloroacetyl groups is offset by the large, nonpolar diphenyl ether core, leading to poor aqueous solubility. This is a critical consideration for formulation and in vitro biological assays, often necessitating the use of organic co-solvents like DMSO or ethanol. |
| LogP (Octanol-Water Partition Coefficient) | 4.1 (Predicted)[1] | The predicted LogP value suggests that Clofenoxyde is a lipophilic molecule, which has implications for its ability to cross biological membranes. |
Synthesis of Clofenoxyde: A Mechanistic Approach
The synthesis of Clofenoxyde can be logically approached through a double Friedel-Crafts acylation of diphenyl ether. This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.
Proposed Synthetic Pathway
The synthesis involves the reaction of diphenyl ether with an excess of chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Sources
Technical Guide: 1,3-Dioxolane Protected Benzophenone Aldehydes in Chemical Biology
This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It focuses on the specific utility of 4-(1,3-dioxolan-2-yl)benzophenone —a critical bifunctional scaffold where the photo-reactive benzophenone moiety acts as a "warhead" and the protected aldehyde serves as a latent conjugation handle.
Executive Summary
In drug discovery and chemical proteomics, 4-(1,3-dioxolan-2-yl)benzophenone represents a "privileged" intermediate. It solves a specific synthetic challenge: how to incorporate a highly reactive photo-crosslinker (benzophenone) into a ligand without compromising the solubility or reactivity of the final probe. The 1,3-dioxolane moiety acts as an orthogonal protecting group for the aldehyde, rendering it inert to nucleophiles and bases during probe assembly, yet readily deprotectable under mild acidic conditions to reveal a conjugation handle (e.g., for biotinylation) post-synthesis.
This guide details the synthesis, stability profiles, and application workflows of this scaffold, specifically within the context of Photoaffinity Labeling (PAL) .
Part 1: Chemical Rationale & Mechanism[1]
The Benzophenone Advantage
Benzophenones are preferred over diazirines or aryl azides in many PAL applications due to their chemical stability and reversible excitation .
-
Mechanism: Upon irradiation at 350–360 nm (benign to proteins), the benzophenone ketone excites to a triplet diradical state (
). -
Selectivity: This diradical preferentially abstracts abstractable hydrogen atoms (C-H bonds) from the target protein backbone, forming a covalent C-C bond.
-
Reversibility: If no C-H bond is in proximity, the triplet state relaxes back to the ground state without reacting with water, unlike the highly reactive carbenes generated by diazirines.
The Role of 1,3-Dioxolane Protection
The aldehyde group at the para position of the benzophenone is highly reactive. Protecting it as a cyclic acetal (1,3-dioxolane) serves two purposes:
-
Chemo-differentiation: It allows chemical modification of the benzophenone core (e.g., Friedel-Crafts acylation or Grignard reactions on the other aromatic ring) without affecting the aldehyde.
-
Solubility & Stability: The dioxolane ring is lipophilic and stable to basic hydrolysis, reducing aggregation during the synthesis of hydrophobic drug conjugates.
Part 2: Synthesis & Validation Protocol
Protocol: Dean-Stark Acetalization
Objective: Selective protection of 4-formylbenzophenone.
Reaction: 4-Formylbenzophenone + Ethylene Glycol
Reagents:
-
4-Formylbenzophenone (1.0 eq)
-
Ethylene Glycol (5.0 eq)
-
p-Toluenesulfonic acid (pTSA) monohydrate (0.1 eq)
-
Toluene (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Rationale: The reaction is an equilibrium process.[1] Azeotropic removal of water (via Toluene/Water co-distillation) drives the reaction to completion (Le Chatelier’s principle).
-
-
Reflux: Add reactants and solvent. Heat to reflux (~110°C). Monitor water collection in the trap.
-
Duration: Reflux for 4–6 hours.
-
Checkpoint: The reaction is complete when water evolution ceases.
-
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
Self-Validating QC Metrics
To ensure the protocol worked, verify the following NMR signatures.
| Proton Environment | Chemical Shift (δ ppm) | Diagnostic Change |
| Aldehyde (-CHO) | ~10.1 ppm | Must Disappear. Presence indicates incomplete reaction. |
| Dioxolane (-CH₂-CH₂-) | ~4.0 - 4.2 ppm | Must Appear as a multiplet (4H). |
| Acetal Methine (Ar-CH-O₂) | ~5.8 - 6.0 ppm | Must Appear as a singlet (1H). |
Part 3: Application in Photoaffinity Labeling (PAL)
The primary use of this molecule is to create "Clickable" or "Biotinylatable" probes for drug target identification.
The "Unmasking" Strategy
Researchers often synthesize a Ligand-Benzophenone-Acetal intermediate. Just before biological use, the acetal is hydrolyzed to the aldehyde, which is then reacted with an aminooxy-biotin or hydrazide-fluorophore.
Deprotection Protocol (Acid Hydrolysis):
-
Dissolve the protected probe in THF/Water (4:1).
-
Add 1M HCl (approx 5 eq).
-
Stir at RT for 1-2 hours.
-
Observation: The solution often becomes slightly more polar on TLC.
-
Neutralize with NaHCO₃ before conjugation (Aldehydes are stable, but acidic pH inhibits Schiff base formation in the next step).
Visualization of the PAL Workflow
The following diagram illustrates the lifecycle of the probe, from synthesis to protein crosslinking.
Caption: Lifecycle of a benzophenone probe. The 1,3-dioxolane group protects the aldehyde during ligand attachment, preventing side reactions.
Part 4: Stability & Troubleshooting
Stability Profile
The 1,3-dioxolane group provides orthogonal stability compared to other common functionalities.
| Condition | Stability | Notes |
| Aqueous Acid (pH < 4) | Labile | Hydrolyzes back to aldehyde rapidly. |
| Aqueous Base (pH > 10) | Stable | Resistant to NaOH, KOH, carbonate bases. |
| Nucleophiles (Grignard) | Stable | Allows reaction at ketone or ester sites elsewhere. |
| Reduction (NaBH₄) | Stable | Aldehyde remains protected; ketones/esters may reduce.[2] |
| Oxidation (Jones) | Moderate | Can be oxidized to esters under harsh conditions. |
Troubleshooting Common Issues
Issue 1: Incomplete Protection (Aldehyde peak persists in NMR)
-
Cause: Water was not effectively removed.
-
Solution: Ensure the Dean-Stark trap is actually collecting water (toluene should be cloudy then clear). Add fresh molecular sieves to the reaction flask.
Issue 2: Premature Deprotection
-
Cause: Trace acid in solvents (e.g., CDCl₃ for NMR often contains HCl).
-
Solution: Filter CDCl₃ through basic alumina before NMR. Store the protected compound with a trace of triethylamine if keeping for long periods.
Issue 3: Polymerization upon UV Irradiation
-
Cause: High concentration of probe.
-
Solution: Benzophenones can crosslink with each other.[3] Keep probe concentration <10 µM during irradiation steps in biological assays.
References
-
Synthesis & Microwave Acceleration: Kovács, R. et al. "Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals." ARKIVOC, 2008 (iii), 17-24.[4]
-
Photoaffinity Labeling Context: Lapinsky, D. J.[5][6] "Benzophenone-based photoaffinity labeling: A review of the recent literature." Bioorganic & Medicinal Chemistry Letters, 2015.
-
General Protection Protocols: Greene, T. W., & Wuts, P. G. M.[7][8] "Protective Groups in Organic Synthesis." Wiley-Interscience.[7]
-
Application in Drug Target ID: Smith, E. & Collins, I. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry, 2015.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Photoaffinity Compounds - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Risk Assessment and Safety Protocols for Halogenated Benzophenone Acetals
Executive Summary & Scientific Context
Halogenated benzophenone acetals represent a specialized class of organic compounds often utilized as photo-labile protecting groups, polymerization initiators, or intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I must clarify that no single "universal" SDS exists for this entire class because the specific halogen substitution (Cl, Br, F, I) and the acetal chain length (dimethyl, diethyl, cyclic dioxolane) dramatically alter the physicochemical properties.
However, the safety profile is governed by three immutable structural pillars:
-
The Benzophenone Core: A potential carcinogen and endocrine disruptor.
-
The Halogen Substituents: Enhancers of lipophilicity and skin permeability.
-
The Acetal Linkage: An acid-labile "time bomb" that hydrolyzes to release the parent ketone and alcohol.
This guide provides the core logic required to handle these compounds safely, treating them as pro-drugs of halogenated benzophenones .
Hazard Identification (GHS Classification Framework)
When generating or interpreting safety data for these molecules, you must assume the hazards of the hydrolysis products are present.
Component Hazard Matrix
| Structural Moiety | Primary Hazard (GHS) | Mechanism of Action |
| Benzophenone Core | Carcinogenicity (Cat 2), STOT-RE (Liver/Kidney) | Possible endocrine disruption; metabolic activation to reactive species. |
| Halogen (F, Cl, Br) | Skin Irrit. (Cat 2), Aquatic Chronic (Cat 1/2) | Increased lipid solubility facilitates dermal absorption; halogens increase environmental persistence. |
| Acetal Linkage | Flammable Liq/Sol (if low MW), Eye Irrit. (Cat 2A) | Hydrolyzes in acidic environments (stomach, acidic waste) to release alcohols (methanol/ethanol). |
The "Hidden" Hydrolysis Risk
The most critical safety oversight with acetals is acid sensitivity . In the presence of stomach acid (pH 1.5–3.5) or acidic waste streams, the acetal cleaves.
Reaction:
Therefore, the toxicity profile is biphasic :
-
Intact Molecule: Irritant, potential sensitizer.
-
Hydrolyzed Products: Carcinogen (Benzophenone) + Flammable/Toxic Solvent (Methanol/Ethanol).
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling and hazard assessment.
Figure 1: Hazard progression pathway. Note the critical control point at "Acid Contact," where the chemical nature changes drastically.
Handling & Storage: The Self-Validating Protocol
Standard "wear gloves" advice is insufficient for halogenated aromatics. The halogens increase permeation rates through standard nitrile.
A. Personal Protective Equipment (PPE) Standards
| PPE Type | Standard Recommendation | Application Scientist Note |
| Gloves (General) | Nitrile (0.11 mm) | Insufficient for prolonged contact with halogenated solvents (DCM/Chloroform). |
| Gloves (High Risk) | Silver Shield / Laminate | REQUIRED if handling liquid acetals or solutions in halogenated solvents. |
| Respiratory | N95 / P100 (Dust) | Use OV/AG (Organic Vapor/Acid Gas) cartridges if working with liquid acetals to protect against hydrolysis vapors (alcohol/ketone). |
| Eye Protection | Chemical Goggles | Face shield required during acid-catalyzed hydrolysis steps. |
B. Storage Protocol (Stability Assurance)
Acetals are "masked" carbonyls. To ensure the SDS remains valid for the substance in the bottle, you must prevent premature hydrolysis.
-
Moisture Control: Store under inert atmosphere (Argon/Nitrogen). Moisture + trace acid = decomposition.
-
Acid Scavenging: For long-term storage of liquid acetals, add 1% w/w basic alumina or a pellet of potassium carbonate to the bottle. This neutralizes trace acids that catalyze decomposition.
-
Temperature: Refrigerate (2–8°C). Halogenated benzophenones can be photo-active; store in amber glass to prevent radical formation.
Emergency Response Protocols
Fire Fighting Measures[1][2][3][4]
-
Specific Hazard: Thermal decomposition will release Hydrogen Halides (HCl, HF, HBr) —highly corrosive gases.
-
Media: Alcohol-resistant foam.[1] Do NOT use a direct water jet; it may cause hydrolysis and spread the flammable alcohol byproduct.
-
Action: Firefighters must wear full SCBA. The runoff water will be acidic and toxic to aquatic life (due to the benzophenone core).
Accidental Release (Spill)[5]
-
Solid Spill: Do not dry sweep. Use a HEPA vacuum to prevent dust inhalation (carcinogen risk).
-
Liquid Spill:
-
Quench: Cover with Sodium Bicarbonate or Lime immediately. This neutralizes any acid present and keeps the acetal stable during cleanup.
-
Absorb: Use vermiculite or sand.
-
Disposal: Place in a container marked "Halogenated Organic Waste." DO NOT mix with acidic waste streams.[2]
-
Toxicological & Ecological Insight
Structure-Activity Relationship (SAR)
-
Halogen Effect: A para-fluoro or para-chloro substitution on the benzophenone ring significantly increases the biological half-life compared to unsubstituted benzophenone. This makes the molecule more likely to bioaccumulate.
-
Endocrine Disruption: Benzophenone derivatives mimic estrogen. The acetal form is likely less active than the ketone, but metabolic hydrolysis in the liver will regenerate the active endocrine disruptor.
Environmental Fate
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).
-
Persistence: The halogen bond (C-Cl, C-F) is resistant to microbial degradation.
-
Disposal: These compounds must be incinerated in a facility equipped with a scrubber for halogenated acids.
Experimental Workflow Visualization
The following diagram details the safe handling workflow for a deprotection reaction (removing the acetal), which is the highest-risk operation.
Figure 2: Safe workflow for acetal deprotection. Note the strict segregation of the halogenated organic phase.
References
-
European Chemicals Agency (ECHA). (n.d.). Benzophenone: Substance Information & Registration Dossier. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Benzophenone. PubChem. Retrieved February 22, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved February 22, 2026, from [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for Acetal Hydrolysis Mechanisms).[3]
-
International Agency for Research on Cancer (IARC). (2013). Benzophenone: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 101. Retrieved February 22, 2026, from [Link]
Sources
Methodological & Application
Application Note & Protocol: Strategic Acylation of Phenyl-1,3-Dioxolane with 2,5-Dichlorobenzoyl Chloride
Abstract & Strategic Overview
This document provides a detailed technical guide for the Friedel-Crafts acylation of phenyl-1,3-dioxolane using 2,5-dichlorobenzoyl chloride. This reaction is a key transformation for synthesizing advanced intermediates, particularly diaryl ketones bearing a protected aldehyde. Such structures are valuable precursors in medicinal chemistry and materials science. The core of this process is an electrophilic aromatic substitution (EAS), where the highly reactive acylium ion, generated in situ from 2,5-dichlorobenzoyl chloride and a Lewis acid catalyst, acylates the phenyl ring.[1][2][3] The 1,3-dioxolane moiety serves as a robust protecting group for a benzaldehyde functional group, which can be unmasked in a subsequent step under acidic conditions.[4][5]
This guide explains the underlying mechanism, provides a validated, step-by-step protocol for synthesis and purification, and details the optional deprotection step to yield the corresponding aldehyde. The causality behind critical experimental choices is emphasized to ensure reproducibility and high-yield outcomes.
Core Reaction Mechanism: A Stepwise Analysis
The reaction proceeds via a classical Friedel-Crafts acylation mechanism, which can be dissected into three primary stages.[2][6][7]
Stage 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of the 2,5-dichlorobenzoyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage.[3][9] This generates a highly reactive and resonance-stabilized acylium ion, which is the key electrophile in this substitution reaction.[1][3][7] The stability of the acylium ion is a significant advantage, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[1][2]
Stage 2: Nucleophilic Attack and Formation of the Arenium Ion The phenyl ring of phenyl-1,3-dioxolane, activated by the electron-donating nature of the dioxolane substituent, acts as a nucleophile. Its π-electrons attack the electrophilic carbon of the acylium ion.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][9] The acylation is expected to occur predominantly at the para position relative to the dioxolane substituent due to reduced steric hindrance compared to the ortho positions.
Stage 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ formed during the acylium ion generation, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7] This step restores the aromaticity of the ring, yielding the final ketone product. The product, (2,5-dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone, is itself a Lewis base due to the carbonyl oxygen. It readily forms a stable complex with the AlCl₃ catalyst.[2][10] This complexation deactivates the product ring towards further acylation, effectively preventing polysubstitution.[10] However, it also necessitates the use of at least a stoichiometric amount of the Lewis acid catalyst.[2][10] An acidic workup is required to hydrolyze this complex and liberate the final product.[11]
Caption: The three-stage mechanism of Friedel-Crafts acylation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dichlorobenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care.[12] |
| 2-Phenyl-1,3-dioxolane | ≥98% | Alfa Aesar | Store under inert gas. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Acros Organics | Highly hygroscopic. Handle in a glovebox or under a stream of dry nitrogen. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled. |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Used for workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | Used for neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | Used for drying organic phase. |
| Ethyl Acetate | ACS Grade | --- | For TLC and chromatography. |
| Hexanes | ACS Grade | --- | For TLC and chromatography. |
Protocol 1: Synthesis of (2,5-Dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone
Causality Note: Anhydrous conditions are critical. Aluminum chloride reacts exothermically and violently with water, which would quench the catalyst and prevent the formation of the necessary acylium ion. All glassware must be rigorously flame-dried or oven-dried before use.
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (5.34 g, 40.0 mmol, 1.2 eq). Add 50 mL of anhydrous dichloromethane (DCM) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reactant Solution: In a separate dry flask, dissolve 2,5-dichlorobenzoyl chloride (6.97 g, 33.3 mmol, 1.0 eq) and 2-phenyl-1,3-dioxolane (5.00 g, 33.3 mmol, 1.0 eq) in 30 mL of anhydrous DCM.
-
Reaction Initiation: Transfer the reactant solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 5 °C. A deep color change is typically observed as the reaction progresses.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum chloride complexes and should be performed in a well-ventilated fume hood.
-
Workup and Isolation:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the pure product.[13] The expected product is (2,5-dichlorophenyl)(phenyl)methanone.
Protocol 2: Deprotection to 4-(2,5-Dichlorobenzoyl)benzaldehyde
Causality Note: The 1,3-dioxolane is an acetal, which is stable under basic and neutral conditions but readily hydrolyzes in the presence of an acid catalyst and water to reveal the parent carbonyl compound.[4][14]
-
Setup: Dissolve the purified product from Protocol 1 (e.g., 1.0 g) in a 1:1 mixture of acetone and water (20 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot. The reaction is usually complete in 1-3 hours.
-
Workup:
-
Neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate (20 mL portions).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by recrystallization. The expected product is 2,5-Dichlorobenzaldehyde.[13][15]
Workflow and Data Management
Caption: Step-by-step experimental workflow for synthesis and deprotection.
Expected Results & Characterization
| Compound | Appearance | Expected Yield | M.W. ( g/mol ) | Key Spectroscopic Data |
| Product 1 | White to pale yellow solid | 75-85% | 351.20 | ¹H NMR: Signals for aromatic protons, singlet for dioxolane methine, multiplet for ethylene bridge. IR: Strong C=O stretch (~1660 cm⁻¹), C-O stretches (~1100 cm⁻¹). |
| Product 2 | White solid | 90-98% | 307.14 | ¹H NMR: Appearance of aldehyde proton singlet (~10 ppm), disappearance of dioxolane signals. IR: Strong C=O (ketone) and C=O (aldehyde) stretches. |
Conclusion & Best Practices
The Friedel-Crafts acylation of phenyl-1,3-dioxolane with 2,5-dichlorobenzoyl chloride is an effective method for producing a key diaryl ketone intermediate. The success of the synthesis hinges on the strict adherence to anhydrous conditions to ensure the activity of the Lewis acid catalyst. The subsequent acid-catalyzed deprotection provides a high-yielding route to the corresponding aldehyde. Researchers should pay close attention to temperature control during the exothermic acylation step and ensure thorough quenching and neutralization during workup to maximize yield and purity. This two-step sequence exemplifies a powerful strategy in organic synthesis: the use of protecting groups to mask reactive functionality while performing transformations on other parts of a molecule.
References
-
SATHEE. (n.d.). Friedel Crafts Reaction. SATHEE. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]
-
Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. Retrieved from [Link]
-
SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0698593A1 - Process for the acylation of an aromatic compound. Google Patents.
-
Sadri, F., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Retrieved from [Link]
-
Chemguide. (n.d.). Acyl chlorides (acid chlorides) Menu. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones. Google Patents.
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzaldehyde. PubChem. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. EP0698593A1 - Process for the acylation of an aromatic compound - Google Patents [patents.google.com]
- 12. 2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reductive amination of 4-(2,5-dichlorobenzoyl)benzaldehyde
Application Note: Chemoselective Reductive Amination of 4-(2,5-Dichlorobenzoyl)benzaldehyde
Executive Summary
This application note details the optimized protocol for the reductive amination of 4-(2,5-dichlorobenzoyl)benzaldehyde . This substrate presents a classic chemoselectivity challenge: converting a formyl group (aldehyde) to an amine in the presence of an electron-deficient diaryl ketone and aryl chlorides.
While catalytic hydrogenation poses risks of dehalogenation (loss of Cl) and ketone reduction, hydride-based methods offer superior control. This guide establishes Sodium Triacetoxyborohydride (STAB) as the reagent of choice to achieve >90% conversion with <2% ketone reduction, ensuring the integrity of the 2,5-dichlorobenzoyl pharmacophore.
Strategic Analysis & Reaction Design
The Substrate Challenge
The starting material contains three reactive centers:
-
Aldehyde (C-1): The target for amination.[1][2][3] Highly electrophilic.
-
Diaryl Ketone (C-4'): Less electrophilic than the aldehyde but susceptible to reduction by non-selective hydrides (e.g., NaBH₄) or over-hydrogenation.
-
Aryl Chlorides (2,5-Cl): Labile under standard Pd/C hydrogenation conditions, leading to hydrodehalogenation impurities.
Selection of Reducing Agent
-
Sodium Borohydride (NaBH₄): Not Recommended. Too aggressive; requires strict temperature control (-78°C to 0°C) or stepwise imine isolation to prevent ketone reduction.
-
Sodium Cyanoborohydride (NaCNBH₃): Effective but Hazardous. Good chemoselectivity at pH 6-7, but generates HCN gas and toxic cyanide waste. Reserved as a secondary method.
-
Sodium Triacetoxyborohydride (STAB): Preferred.[4][5] Sterically bulky and electron-deficient, STAB reduces imines/iminium ions much faster than aldehydes or ketones. It is compatible with chlorinated solvents and does not generate toxic cyanide waste.
Mechanistic Pathway
The reaction proceeds via the formation of a carbinolamine, followed by dehydration to the iminium ion. STAB selectively delivers a hydride to the C=N bond.
Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.
Detailed Protocol: STAB Method (Standard)
This protocol is scaled for 10 mmol of substrate but is linear up to 100 mmol.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | MW: ~279.12 (Check specific batch) |
| Amine (R-NH₂) | 1.1 - 1.2 | Reactant | Free base preferred; if HCl salt, add 1 eq TEA. |
| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive; store in desiccator. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation; buffers basic amines. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Preferred for solubility and rate. THF is an alternative.[6] |
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware. Purge reaction vessel with Nitrogen (
). -
Dissolve 4-(2,5-dichlorobenzoyl)benzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
-
Imine Formation:
-
Add the Amine (1.1 equiv).[6]
-
Add Acetic Acid (1.0 equiv).
-
Critical Step: Stir at Room Temperature (20-25°C) for 30-60 minutes .
-
Why? allowing the imine to form before adding the hydride minimizes direct reduction of the aldehyde to the benzyl alcohol side-product.
-
-
Reduction:
-
Cool the mixture slightly (optional, 15°C) if the scale is >10g to manage exotherm.
-
Add STAB (1.4 equiv) portion-wise over 5-10 minutes.
-
Observation: Mild gas evolution (
) may occur; ensure venting.
-
-
Reaction Monitoring:
-
Stir at Room Temperature.
-
Check HPLC/TLC at 2 hours .
-
Target: < 2% residual aldehyde. If incomplete, add 0.2 eq STAB and stir 1 hr.
-
-
Quench & Workup:
-
Purification:
Experimental Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Results & Validation Criteria
When validating this protocol, the following performance metrics should be expected:
| Parameter | Acceptance Criteria | Method |
| Conversion | > 98% | HPLC (UV 254 nm) |
| Yield (Isolated) | 85 - 95% | Gravimetric |
| Chemoselectivity | > 99:1 (Amine : Alcohol) | HPLC / 1H-NMR |
| Ketone Integrity | > 98% Retention of C=O | 1H-NMR / IR |
| De-chlorination | Not Detected | MS / Elemental Analysis |
Analytical Note: The 2,5-dichlorobenzoyl group provides a distinct UV chromophore. In 1H-NMR, verify the retention of the ketone by the absence of a CH-OH signal (typically 4.5-5.5 ppm) and the integrity of the aromatic region (3 protons on the dichloro ring).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine or wet solvent. | Increase AcOH to 2.0 eq; Ensure DCE is dry (<0.1% H2O). |
| Benzyl Alcohol Formation | Direct reduction of aldehyde. | Increase "Imine Formation" time (Step 2) before adding STAB. |
| Ketone Reduction | Reducing agent too strong or excess used. | Ensure STAB is used, NOT NaBH4. Keep temp < 25°C. |
| Incomplete Solubility | Substrate lipophilicity. | Switch solvent to THF or a DCE/THF mixture. |
Safety & Handling (E-E-A-T)
-
STAB: Irritant. Reacts with water to release hydrogen gas (flammability hazard). Handle in a fume hood.
-
DCE: Carcinogen/Toxic. Use appropriate PPE (gloves, goggles). DCM is a viable substitute if DCE is restricted, though reaction rates may be slightly slower.
-
Substrate: Chlorinated benzophenones can be photo-active; protect reaction from strong direct light during stirring.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][4][7][8][6] Encyclopedia of Reagents for Organic Synthesis.
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
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Application Note: Optimized Synthesis of Schiff Base Ligands from Dichlorinated Benzaldehydes
Strategic Overview
Scope and Terminology Clarification
The term "dichlorobenzophenone aldehyde" presents a chemical ambiguity. "Benzophenone" refers to a diaryl ketone, whereas "aldehyde" implies a formyl group. In drug discovery and ligand synthesis, this most frequently refers to Dichlorobenzaldehydes (e.g., 2,4-dichlorobenzaldehyde or 2,6-dichlorobenzaldehyde). These precursors are critical for synthesizing Schiff bases that mimic the lipophilic and steric properties of benzophenone pharmacophores while utilizing the higher reactivity of the aldehyde group.
This guide focuses on the synthesis of Schiff base ligands using 2,4-dichlorobenzaldehyde as the primary scaffold.[1] These chlorinated ligands are highly valued in medicinal chemistry for their enhanced lipophilicity and specific electronic tuning, which improve membrane permeability and metal-binding stability in metallodrugs.
The Chemical Advantage
The presence of chlorine atoms on the aromatic ring exerts a dual effect:
-
Electronic Activation: The electron-withdrawing inductive effect (-I) of the chlorines increases the electrophilicity of the carbonyl carbon, theoretically facilitating nucleophilic attack by amines.
-
Steric Modulation: In 2,6-disubstituted isomers, steric hindrance can impede the approach of the amine, requiring optimized thermal protocols (e.g., Dean-Stark dehydration) rather than simple reflux.
Reaction Mechanics
The formation of the Schiff base (azomethine) follows a reversible nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the dichlorobenzaldehyde.
-
Carbinolamine Formation: A tetrahedral intermediate (carbinolamine) is formed. This step is generally rate-determining in acidic conditions.
-
Dehydration: Acid-catalyzed elimination of water yields the imine (
).
Figure 1: Step-wise mechanism of Schiff base formation.[2][3] The dehydration step is reversible; thus, water removal drives the equilibrium toward the product.
Detailed Experimental Protocols
Materials & Reagents[1][4]
-
Precursor: 2,4-Dichlorobenzaldehyde (98% purity).
-
Amine Source: Primary amine (e.g., 4-aminophenol, ethylenediamine, or aniline derivatives).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid.[4]
-
Drying Agent: Anhydrous Sodium Sulfate (
) or Molecular Sieves (3Å).
Protocol A: Standard Reflux (For Reactive Amines)
Best for: Aliphatic amines and electron-rich aromatic amines.
-
Preparation: Dissolve 10 mmol of 2,4-dichlorobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of the primary amine dropwise while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours.-
Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the mixture to room temperature, then refrigerate at
overnight. The Schiff base should precipitate as crystals. -
Purification: Filter the solid under vacuum. Wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol or an Ethanol/CHCl3 mix if necessary.
Protocol B: Dean-Stark Dehydration (For Sterically Hindered/Low Reactivity Systems)
Best for: 2,6-dichlorobenzaldehyde or bulky aromatic amines where equilibrium favors reactants.
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Solvent: Use Toluene (or Benzene) as the solvent to form an azeotrope with water.
-
Reaction: Combine 10 mmol aldehyde and 10 mmol amine in 40 mL Toluene with catalytic p-Toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Reflux: Reflux vigorously. Water generated during imine formation will collect in the trap. Continue until water evolution ceases (approx. 4–8 hours).
-
Workup: Evaporate toluene under reduced pressure (Rotavap). Recrystallize the residue from Ethanol/DMF.
Experimental Workflow & Quality Control
To ensure reproducibility, follow this strict operational workflow.
Figure 2: Operational workflow for the synthesis and isolation of dichlorinated Schiff bases.
Characterization Standards
Successful synthesis must be validated against these specific spectral markers.
| Technique | Parameter | Expected Observation (2,4-Dichloro Ligand) | Causality |
| FT-IR | Strong band at 1615–1640 cm⁻¹ | Formation of azomethine bond. | |
| FT-IR | Disappearance of band at ~1700 cm⁻¹ | Consumption of aldehyde precursor. | |
| ¹H NMR | Azomethine H | Singlet at 8.4 – 8.9 ppm | Deshielding due to C=N anisotropy and Cl-inductive effect. |
| ¹H NMR | Amine H | Disappearance of broad singlet (3.5-5.0 ppm) | Conversion of -NH2 to -N=C. |
| Mass Spec | Molecular Ion | Confirms molecular weight and Cl isotope pattern (3:1 for mono, 9:6:1 for di-Cl). |
Troubleshooting & Optimization
Common Failure Modes
-
Oiling Out: If the product forms an oil instead of a solid, the solvent polarity is likely too high. Solution: Re-dissolve in a minimum amount of warm ethanol and add dropwise water (anti-solvent) until turbid, then cool slowly.
-
Hydrolysis: Schiff bases are susceptible to acid-catalyzed hydrolysis. Solution: Ensure all glassware is dry. Store products in a desiccator. Do not use excess acid catalyst.
Safety Considerations (Chlorinated Aromatics)
-
Toxicity: Dichlorobenzaldehydes are skin and eye irritants.
-
Waste: Chlorinated waste must be segregated from general organic solvents for proper incineration protocols.
References
-
Science Publishing Group. (2024).[2] Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride.
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
-
Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand.
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies.
-
MDPI. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation.
Sources
- 1. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride , Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 2,5-Dichlorobenzophenone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The benzophenone framework has emerged as a promising scaffold in medicinal chemistry due to its structural versatility and wide range of biological activities.[1] Specifically, derivatives of 2,5-dichlorobenzophenone are of significant interest for the development of new antimicrobial agents. The strategic placement of chlorine atoms on the phenyl rings can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency and a distinct mechanism of action that circumvents existing resistance pathways.
This technical guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of agents derived from the 2,5-dichlorobenzophenone scaffold. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline standardized methods for assessing antimicrobial efficacy. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation antimicrobial therapeutics.
The 2,5-Dichlorobenzophenone Scaffold: A Privileged Structure
The 2,5-dichlorobenzophenone moiety offers a robust and versatile starting point for the synthesis of a diverse library of potential antimicrobial compounds. The presence of the carbonyl group provides a reactive handle for the introduction of various pharmacophores, while the dichlorinated phenyl ring contributes to the overall lipophilicity and electronic character of the molecule. Structure-activity relationship (SAR) studies on related benzophenone-based compounds have revealed that the benzophenone core is often essential for antibacterial activity, frequently in conjunction with a cationic group.[2]
The proposed mechanism of action for many benzophenone-based antimicrobials involves the disruption of the bacterial cell membrane.[2][3][4] These compounds are thought to interact with the lipid bilayer, leading to membrane depolarization, leakage of essential ions like potassium, and ultimately, cell death.[3][4] This membrane-centric mechanism is particularly attractive as it is less prone to the development of resistance compared to antibiotics that target specific intracellular enzymes.
Synthesis of the Core Scaffold: 2,5-Dichlorobenzophenone
The foundational step in this synthetic endeavor is the efficient preparation of the 2,5-dichlorobenzophenone scaffold. A reliable and high-yield method for this is the Friedel-Crafts aroylation of 1,4-dichlorobenzene.
Protocol 1: Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Aroylation
This protocol is adapted from the method described in U.S. Patent 5,210,313.[5]
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride (or other appropriate aroyl halide)
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Toluene
-
Hexane
-
Aqueous sodium bicarbonate solution
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a scrubbing tower (to neutralize HCl gas), add 1,4-dichlorobenzene and benzoyl chloride.
-
Heat the mixture to approximately 80°C to obtain a homogeneous solution.
-
With vigorous stirring, carefully and portion-wise add aluminum chloride. An exothermic reaction will occur, and the temperature should be carefully controlled. The molar ratio of Lewis acid to aroyl halide is a critical parameter, with ratios of 1.5:1 to 2.5:1 often providing optimal results.[5]
-
After the addition of the catalyst is complete, gradually heat the reaction mixture to 140-175°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 80°C.
-
Carefully pour the cooled reaction mixture into a well-stirred mixture of ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Collect the resulting organic solid by filtration.
-
Dissolve the crude solid in toluene.
-
Wash the toluene solution with aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the toluene solution over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the toluene by distillation.
-
Purify the crude 2,5-dichlorobenzophenone by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield the pure product.
Causality: The use of a significant molar excess of the Lewis acid catalyst is crucial for achieving high isomeric purity of the 2,5-dichlorobenzophenone product.[5] The catalyst activates the aroyl halide, facilitating the electrophilic aromatic substitution on the 1,4-dichlorobenzene ring.
Diversification of the Scaffold: Synthesis of Antimicrobial Derivatives
The carbonyl group of 2,5-dichlorobenzophenone serves as a versatile anchor point for the introduction of various functional groups to generate a library of potential antimicrobial agents. Here, we detail protocols for the synthesis of three key classes of derivatives: Schiff bases (imines), hydrazones, and thiosemicarbazones.
Protocol 2: Synthesis of 2,5-Dichlorobenzophenone Schiff Bases (Imines)
Schiff bases are synthesized through the condensation of a primary amine with a ketone.[6] The resulting imine functional group can be a key pharmacophore in antimicrobial compounds.
Materials:
-
2,5-Dichlorobenzophenone
-
Substituted primary amine (e.g., 4-aminophenol, sulfanilamide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of 2,5-dichlorobenzophenone and the desired substituted primary amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine, thus driving the condensation reaction forward.
Protocol 3: Synthesis of 2,5-Dichlorobenzophenone Hydrazones
Hydrazones are formed by the reaction of a ketone with a hydrazine derivative.[7][8] These compounds have shown a wide range of biological activities, including antimicrobial properties.
Materials:
-
2,5-Dichlorobenzophenone
-
Hydrazine hydrate or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dichlorobenzophenone in ethanol or methanol.
-
Add an equimolar amount of the selected hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Recrystallize the product from an appropriate solvent to yield the pure hydrazone.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Causality: Similar to Schiff base formation, the acidic catalyst enhances the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack by the nitrogen atom of the hydrazine.
Protocol 4: Synthesis of 2,5-Dichlorobenzophenone Thiosemicarbazones
Thiosemicarbazones are synthesized by the condensation of a ketone with a thiosemicarbazide.[9] The presence of both sulfur and nitrogen atoms in their structure often imparts significant biological activity.
Materials:
-
2,5-Dichlorobenzophenone
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2,5-dichlorobenzophenone in methanol or ethanol in a round-bottom flask.
-
Add a stoichiometric amount of the appropriate thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours, with constant stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture, and collect the precipitated thiosemicarbazone by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterize the final product by spectroscopic analysis.
Causality: The acidic environment facilitates the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the benzophenone, leading to the formation of the thiosemicarbazone.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for antimicrobial agents from 2,5-dichlorobenzophenone.
Antimicrobial Activity Screening: Protocols and Data Interpretation
Once a library of 2,5-dichlorobenzophenone derivatives has been synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The following protocols describe standard and reliable methods for this purpose.
Protocol 5: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.
Materials:
-
Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent alone, e.g., DMSO)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a lawn of growth.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Similarly, add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 6: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum (adjusted to the 0.5 McFarland standard and then diluted)
-
Synthesized compounds in a suitable solvent
-
Positive and negative controls
-
Resazurin solution (optional, as a viability indicator)
Procedure for MIC Determination:
-
Dispense the growth medium into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds across the wells, creating a concentration gradient.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. The use of a viability dye like resazurin can also aid in determining the MIC.
Procedure for MBC/MFC Determination:
-
Following the MIC determination, take a small aliquot from the wells that show no visible growth.
-
Plate these aliquots onto fresh agar plates.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizing the Antimicrobial Screening Process
Caption: Workflow for antimicrobial screening of synthesized compounds.
Structure-Activity Relationship (SAR) and Data Interpretation
The synthesis of a library of derivatives allows for the exploration of the structure-activity relationship, providing insights into the molecular features that contribute to antimicrobial potency.
Table 1: Hypothetical Antimicrobial Activity Data for 2,5-Dichlorobenzophenone Derivatives
| Compound ID | Derivative Class | R-Group Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BP-01 | Schiff Base | 4-Hydroxyphenyl | 32 | 64 |
| BP-02 | Schiff Base | 4-Nitrophenyl | 16 | 32 |
| BP-03 | Hydrazone | Unsubstituted | 64 | 128 |
| BP-04 | Hydrazone | 2,4-Dinitrophenyl | 8 | 16 |
| BP-05 | Thiosemicarbazone | Unsubstituted | 16 | 32 |
| BP-06 | Thiosemicarbazone | 4-Phenyl | 8 | 16 |
| Ciprofloxacin | (Positive Control) | - | 1 | 0.5 |
Interpretation of SAR:
-
Impact of the Derivative Class: Based on the hypothetical data, thiosemicarbazones and certain hydrazones appear to be more potent than the Schiff bases and the unsubstituted hydrazone. This suggests that the introduction of the thiourea or a substituted hydrazine moiety can significantly enhance antimicrobial activity.
-
Influence of R-Group Substitution: The presence of electron-withdrawing groups, such as the nitro group in BP-02 and BP-04, appears to increase the antimicrobial activity. This could be due to the modulation of the electronic properties of the molecule, potentially enhancing its interaction with the bacterial membrane. The bulky phenyl group in the thiosemicarbazone (BP-06) also seems to be beneficial for activity.
-
Halogenation: While not varied in this hypothetical table, the presence of the two chlorine atoms on the benzophenone scaffold is anticipated to contribute positively to the overall antimicrobial effect, likely by increasing lipophilicity and facilitating membrane perturbation.[10]
Concluding Remarks
The 2,5-dichlorobenzophenone scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic routes outlined in this guide are robust and allow for the creation of a diverse range of derivatives. The provided antimicrobial screening protocols offer a standardized approach to evaluate the efficacy of these new chemical entities. The key to success in this field lies in the iterative process of synthesis, biological evaluation, and SAR analysis to identify lead compounds with potent antimicrobial activity and favorable pharmacological properties. The membrane-disruptive mechanism of action associated with benzophenone-based compounds offers a compelling strategy to combat the growing threat of antimicrobial resistance.
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-
Vooturi, S. K., Cheung, C. M., Rybak, M. J., & Firestine, S. M. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of medicinal chemistry, 52(16), 5020–5031. [Link]
-
Alarcon, J., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS ONE, 9(5), e97543. [Link]
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Fokunang, C. N., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 14(3), 1-11. [Link]
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El-Sayed, M. A. A., et al. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]
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Vooturi, S. K., Dewal, M. B., & Firestine, S. M. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(18), 6367-6372. [Link]
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Firestine, S. M., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. PubMed. [Link]
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de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 569. [Link]
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Abida, et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(14), 4335. [Link]
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Reddy, P. S. N., & Reddy, Y. T. (2012). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. SciSpace. [Link]
-
Yüksek, H., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 239. [Link]
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Kumar, S., et al. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 15(10), 7339-7347. [Link]
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Asiri, A. M., & Khan, S. A. (2007). Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. Archiv der Pharmazie, 340(10), 541-544. [Link]
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da Silva, C. M., et al. (2021). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Innovative Science and Engineering Technology, 8(7), 1-13. [Link]
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Kumar, A., et al. (2023). Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes. Current Organic Chemistry, 27(12), 1017-1041. [Link]
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Getie, S., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62. [Link]
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El-Gazzar, A. B. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2374. [Link]
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Korkmaz, G., & Ceylan, S. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 333-356. [Link]
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Hafez, H. N., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3347–3358. [Link]
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Mohammadi, F., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry, 19(1), 1-13. [Link]
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El-Gohary, H. S. (2014). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 19(11), 17897-17907. [Link]
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Parekh, A., & Desai, K. (2006). Synthesis and antibacterial activity of thiosemicarbazones. Indian Journal of Chemistry - Section B, 45(4), 1072-1076. [Link]
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Gosset, J. (n.d.). Bacterial Membrane Disruption. Gosset. [Link]
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Prasad, K. R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC. [Link]
-
Olasunkanmi, A. A., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF 2, 5-DIMETHYL-4-METHOXYLBENEZENE THIOACETIC ACID. Global Scientific Journal, 7(9), 66-77. [Link]
-
Ghare, S. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. [Link]
-
Cighir, C., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1673. [Link]
-
Li, J., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1084. [Link]
-
Maroti, G., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 75. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. ijiset.com [ijiset.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. journaljpri.com [journaljpri.com]
Application Notes and Protocols for the Scalable Synthesis of 4'-Substituted-2,5-Dichlorobenzophenones
Introduction: The Strategic Importance of 4'-Substituted-2,5-Dichlorobenzophenones
4'-Substituted-2,5-dichlorobenzophenones represent a critical class of chemical intermediates, pivotal in the landscape of modern drug discovery and materials science. Their robust chemical architecture serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including but not limited to, potent enzyme inhibitors, advanced polymer components, and innovative agrochemicals. The precise substitution on the 4'-position of the benzophenone core allows for the fine-tuning of steric and electronic properties, a crucial aspect in the rational design of new chemical entities with tailored biological activities and material characteristics.
However, the synthesis of these valuable compounds is not without its challenges. The electron-withdrawing nature of the two chlorine atoms on one of the aromatic rings deactivates it towards electrophilic aromatic substitution, making the key carbon-carbon bond formation step, the Friedel-Crafts acylation, a non-trivial undertaking. This deactivation necessitates the use of potent Lewis acid catalysts, often in stoichiometric amounts, and carefully controlled reaction conditions to achieve high yields and regioselectivity, especially on a large scale.
This comprehensive guide provides a detailed, scalable, and validated protocol for the synthesis of 4'-substituted-2,5-dichlorobenzophenones. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the underlying chemical principles, process optimization strategies, and robust analytical validation methods. By understanding the "why" behind each step, the reader will be empowered to not only successfully replicate the synthesis but also to adapt and troubleshoot the process for their specific needs, ensuring a reliable and scalable supply of these crucial chemical building blocks.
The Synthetic Cornerstone: Friedel-Crafts Acylation of 1,4-Dichlorobenzene
The most direct and scalable route to 4'-substituted-2,5-dichlorobenzophenones is the Friedel-Crafts acylation of 1,4-dichlorobenzene with a suitably substituted aroyl chloride. This electrophilic aromatic substitution reaction is the linchpin of the entire synthetic strategy.
Underlying Chemical Principles
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated by the reaction of the aroyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1][2]. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations[2][3].
The electron-rich π-system of the aromatic ring (in this case, the substituted benzene of the aroyl chloride) attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation of the arenium ion by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the desired benzophenone product[4].
A critical aspect of this reaction is the deactivation of the 1,4-dichlorobenzene ring. The two chlorine atoms are ortho, para-directing but strongly deactivating due to their inductive electron-withdrawing effect. This makes the aromatic ring less nucleophilic and the Friedel-Crafts acylation more challenging compared to reactions with activated aromatic substrates[4]. To overcome this, a stoichiometric amount of the potent Lewis acid AlCl₃ is typically required. The AlCl₃ not only activates the aroyl chloride but also complexes with the carbonyl group of the benzophenone product, further driving the reaction to completion. This complexation necessitates an aqueous workup to liberate the final product[1].
Detailed Step-by-Step Protocol: Synthesis of 2,5-Dichloro-4'-methylbenzophenone
This protocol provides a detailed procedure for the synthesis of 2,5-dichloro-4'-methylbenzophenone, a representative example of the target class of compounds. The principles and procedures outlined here can be adapted for the synthesis of other 4'-substituted analogues by selecting the appropriate aroyl chloride.
Materials and Reagents
-
1,4-Dichlorobenzene (≥99%)
-
2-Toluoyl chloride (≥98%)
-
Anhydrous aluminum chloride (AlCl₃) (≥99%)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with a dilute NaOH solution).
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Experimental Procedure
Reaction Setup and Execution
-
Inert Atmosphere: Set up the reaction apparatus and flame-dry all glassware under a stream of dry nitrogen or argon to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the three-necked flask, add 1,4-dichlorobenzene (1.3 to 8 molar equivalents relative to the aroyl chloride) and anhydrous aluminum chloride (1.5 to 2.5 molar equivalents). A larger excess of 1,4-dichlorobenzene can also serve as the solvent.
-
Aroyl Chloride Addition: Slowly add 2-toluoyl chloride (1.0 molar equivalent) to the stirred mixture via the dropping funnel over a period of 30-60 minutes. The addition is exothermic, and the reaction temperature should be maintained between 20-30°C using a water bath if necessary.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 170°C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (see In-Process Controls).
-
Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by washing with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Recrystallization: The crude 2,5-dichloro-4'-methylbenzophenone can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene[5]. Dissolve the crude product in a minimal amount of hot toluene and then add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Process Optimization and Scalability Considerations
Scaling up the synthesis of 4'-substituted-2,5-dichlorobenzophenones from the laboratory bench to an industrial setting requires careful consideration of several critical parameters to ensure safety, efficiency, and cost-effectiveness.
-
Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential. The rate of addition of the aroyl chloride must be carefully controlled to manage the heat evolution.
-
Reagent Addition: The order and rate of reagent addition are critical. The slow and controlled addition of the aroyl chloride to the mixture of 1,4-dichlorobenzene and aluminum chloride is recommended to maintain temperature control.
-
Catalyst Loading: While stoichiometric amounts of AlCl₃ are often necessary, optimizing the catalyst loading can significantly impact the process economics and waste generation. Investigating the use of more active, sub-stoichiometric catalyst systems or recyclable solid acid catalysts could be a valuable area for process development.
-
Solvent Selection: The use of excess 1,4-dichlorobenzene as a solvent is a viable option, which can be recovered and recycled. Alternatively, other inert solvents like dichloromethane or nitrobenzene can be used, but their toxicity and environmental impact must be considered[5].
-
Quenching and Work-up: The quenching of large volumes of the AlCl₃ complex is a hazardous operation due to the vigorous exothermic reaction and the evolution of large quantities of HCl gas. This step must be performed in a well-equipped reactor with an efficient gas scrubbing system. The use of a reverse quench (adding the reaction mixture to the quenching solution) is generally safer on a large scale.
-
Waste Management: The work-up procedure generates acidic aqueous waste containing aluminum salts. Proper neutralization and disposal of this waste stream are critical environmental considerations.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 4'-substituted-2,5-dichlorobenzophenones based on literature data[5].
| 4'-Substituent | Aroyl Chloride | Molar Ratio (1,4-DCB:Aroyl Chloride:AlCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| -CH₃ | 2-Toluoyl chloride | 4.8 : 1 : 2.6 | 170 | 3 | ~80 |
| -H | Benzoyl chloride | 1.3 : 1 : 1.1 | 170 | 3.5 | ~64 |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the synthesis, a robust system of in-process controls and analytical characterization of the final product is essential.
In-Process Controls and Analytical Methods
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the progress of the reaction. A suitable eluent system (e.g., hexane:ethyl acetate 9:1) can be used to separate the starting materials from the product. The disappearance of the limiting reagent (aroyl chloride) and the appearance of the product spot (visualized under UV light) indicate the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity assessment of the final product, HPLC is the method of choice. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity confirmation of the final product. The chemical shifts and coupling constants of the aromatic protons and carbons provide unambiguous proof of the desired structure. For 2,5-dichloro-4'-methylbenzophenone, one would expect characteristic signals for the aromatic protons in both rings and a singlet for the methyl group protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups in the molecule. The most characteristic absorption for benzophenones is the strong C=O stretching vibration, typically observed in the range of 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which can further support the structural assignment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scalable synthesis of 4'-substituted-2,5-dichlorobenzophenones.
Logical Relationships in Process Optimization
Caption: Flowchart of the self-validating system for synthesis.
References
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
ACS Publications. (2015, August 6). Friedel–Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield of Friedel-Crafts acylation for dichlorobenzophenones
Topic: High-Yield Synthesis of Dichlorobenzophenones (DCBP) Ticket ID: FC-OPT-44DCBP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering yield ceilings due to the deactivating nature of the chlorine substituents and the product-catalyst complexation inherent to Friedel-Crafts acylation. Unlike alkylation, acylation is not catalytic; it is stoichiometric. The resulting ketone product acts as a Lewis base, trapping the aluminum chloride (
This guide addresses the two primary synthetic routes:
-
Route A (Standard): Chlorobenzene + 4-Chlorobenzoyl Chloride
4,4'-Dichlorobenzophenone (Major). -
Route B (Hardened): 1,2-Dichlorobenzene + Benzoyl Chloride
3,4-Dichlorobenzophenone (Requires forcing conditions).
Part 1: The Optimized Protocol (Route A Focus)
Targeting 4,4'-Dichlorobenzophenone (Key intermediate for Fenofibrate/PEEK polymers)
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| 4-Chlorobenzoyl Chloride | 1.0 | Limiting Reagent | Must be free of thionyl chloride traces. |
| Chlorobenzene | 1.2 - 1.5 | Substrate & Co-solvent | Excess suppresses oligomerization. |
| 1.1 - 1.2 | Lewis Acid | Do not use 1.0 eq. The product sequesters 1.0 eq. | |
| Dichloromethane (DCM) | 5-10 Vol | Solvent | Keeps the intermediate complex soluble. |
Step-by-Step Workflow
-
Inerting: Flame-dry a 3-neck flask. Purge with
. Moisture kills instantly. -
Catalyst Suspension: Suspend
(1.2 eq) in DCM at .-
Checkpoint: Suspension should be milky white/grey. Yellow/Brown implies moisture contamination.
-
-
Electrophile Formation: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise at
.-
Observation: The solution will clear slightly as the acylium ion (
) forms.
-
-
Substrate Addition: Add Chlorobenzene (1.2 eq) dropwise.
-
Thermodynamics: The reaction is exothermic. Maintain
to prevent polychlorination side-products.
-
-
The "Cook": Once addition is complete, warm to Reflux (
) for 2-4 hours.-
Why? The chlorine on the ring deactivates it.[1]
is sufficient for formation but reflux drives conversion to completion.
-
-
Quench: Pour reaction mixture slowly onto cracked ice/HCl. Do not add water to the reaction. [2]
Part 2: Troubleshooting & FAQs
Category 1: Low Yield & Conversion
Q: I am stuck at 60% conversion even after 24 hours. Why? A: You likely have "Catalyst Poisoning" by the product.
-
Mechanism: The carbonyl oxygen of the product (dichlorobenzophenone) has lone pairs that bind to
more strongly than the acid chloride reactant. -
Solution: Ensure you are using at least 1.1 to 1.2 equivalents of
relative to the acid chloride. If you use 1.0 eq, the reaction stops at 50-60% because the catalyst is trapped by the product.
Q: My
-
Fix: Use high-shear stirring (overhead stirrer, not magnetic bar) during the initial mixing. If using a magnetic stirrer, ensure the
is finely powdered before addition.
Category 2: Regioselectivity (Isomer Purity)
Q: I am getting significant 2,4'-isomer impurities along with the desired 4,4'. A: This is a temperature vs. steric control issue.
-
The Science: The chlorine atom is ortho, para directing.[1] The para position (4,4') is sterically favored, but the ortho position (2,4') is statistically possible (2 sites vs 1).
-
Optimization:
-
Lower Addition Temperature: Perform the addition at
instead of . Lower energy favors the lower-steric-hindrance pathway (para). -
Solvent Switch: Switch from DCM to Nitrobenzene . Nitrobenzene complexes with the acylium ion, making it "bulkier," which further discourages ortho attack due to steric clash.
-
Category 3: Workup Nightmares
Q: The quench resulted in a thick, white emulsion that won't separate. A: This is the dreaded "Aluminum Hydroxide Gel."
-
Immediate Fix: Add concentrated HCl until the pH is < 1. The goal is to solubilize
into (aqueous). -
Pro Tip: If the emulsion persists, add Rochelle Salt (Potassium Sodium Tartrate) solution. It chelates aluminum ions and breaks the emulsion effectively.
Part 3: Visualizing the Mechanism & Logic
Diagram 1: The Catalyst Trap (Why you need >1 eq )
This diagram illustrates the critical "Product Inhibition" step that necessitates excess catalyst.
Caption: The "Catalyst Trap" mechanism showing why AlCl3 is consumed stoichiometrically, not catalytically.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing yield, selectivity, and isolation issues in FC Acylation.
References
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Foundational text on Friedel-Crafts stoichiometry and the "Red Oil" complex).
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Definitive source on Lewis Acid mechanisms).
-
Marvel, C. S., & Sperry, W. M. (1928). "Benzophenone".[3] Organic Syntheses, Coll.[4] Vol. 1, p.95. Link (Standard protocol for benzophenone synthesis adapted for chloro-derivatives).
-
Fuson, R. C. (1935). "The Reversibility of the Friedel-Crafts Reaction". Chemical Reviews, 16(1), 1–27. Link (Explains thermodynamic control and rearrangement risks).
-
U.S. Patent 4,943,663 . (1990). Process for the preparation of 4,4'-dichlorobenzophenone. (Industrial optimization of the chlorobenzene route). Link
Sources
Purification methods for 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
Technical Support Center: Purification of 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898760-70-8). This guide addresses the specific challenges associated with isolating this intermediate, widely used in the synthesis of agrochemicals and pharmaceutical precursors.
The critical structural feature of this molecule is the 1,3-dioxolan-2-yl moiety. This is a cyclic acetal protecting group for an aldehyde.[1][2] While robust against bases and nucleophiles, it is highly sensitive to acidic conditions .[2] The most common failure mode in purification is the inadvertent hydrolysis of this group back to the parent aldehyde, 4-(2,5-dichlorobenzoyl)benzaldehyde .
Key Physicochemical Properties:
| Property | Value | Implication for Purification |
|---|---|---|
| Molecular Weight | 323.17 g/mol | Suitable for standard silica chromatography. |
| Physical State | White to off-white solid | Target for recrystallization. |
| Solubility | Soluble in DCM, EtOAc, Toluene; Low in Hexanes, Water | Use Hexane/EtOAc for columns; Alcohols for crystallization. |
| Acid Sensitivity | High (Acetal linkage) | CRITICAL: Avoid acidic silica; buffer eluents. |
Troubleshooting Guide (Q&A)
Scenario A: Stability & Decomposition
Q: "I see a new spot on TLC (lower Rf) and an aldehyde peak (~1700 cm⁻¹) in IR after column chromatography. What happened?"
Diagnosis: Acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH 6.0–6.5). If your contact time on the column is long, or if the silica is highly active, the 1,3-dioxolane ring opens, releasing ethylene glycol and reforming the aldehyde.
The Fix: Neutralize your Stationary Phase.
-
Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (Et₃N) before packing the column.
-
Eluent Modification: Maintain 0.5% to 1% Et₃N in your running solvent system to buffer the environment.
-
Alternative: Switch to Neutral Alumina (Activity Grade III) if the compound is extremely labile, though buffered silica is usually sufficient.
Scenario B: Crystallization Issues
Q: "My product is 'oiling out' instead of crystallizing from Ethanol. How do I get a solid?"
Diagnosis: Supersaturation overshoot or impurity interference. Substituted benzophenones often form stable oils (supercooled liquids) if the cooling rate is too fast or if trace solvent (like DCM) remains.
The Fix: Two-Solvent Recrystallization with Seeding.
-
Solvent Swap: Ensure all reaction solvents (DCM/Toluene) are removed under high vacuum.
-
Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol (approx. 50-60°C).
-
Anti-solvent: Add warm Hexane or Water dropwise until slight turbidity persists.
-
Seeding: Add a seed crystal (if available) or scratch the flask wall with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then refrigerate (4°C). Do not plunge into ice immediately.
Scenario C: Color Impurities
Q: "The product is chemically pure by NMR but has a persistent yellow/brown color. Is this acceptable?"
Diagnosis: Trace conjugated impurities. Benzophenone derivatives often trap trace amounts of highly colored oligomers or metal salts from Friedel-Crafts catalysts (e.g., Aluminum or Iron salts).
The Fix: Activated Charcoal Treatment.
-
Dissolve the crude solid in hot Ethanol or Toluene.
-
Add Activated Charcoal (5-10 wt%) .
-
Stir at reflux for 15–30 minutes.
-
Filter while hot through a Celite (diatomaceous earth) pad to remove the charcoal.
-
Proceed to crystallization. Note: Do not use acidic clays for color removal due to the acetal sensitivity.
Detailed Experimental Protocols
Protocol 1: Buffered Silica Gel Chromatography
Use this method if the crude purity is <85% or if specific side-products (isomers) need removal.
-
Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (9:1 to 4:1) containing 1% Triethylamine .
-
Column Packing: Slurry silica gel (230-400 mesh) in the buffered mobile phase. Pour into the column and flush with 2 column volumes of buffer to neutralize acid sites.
-
Loading: Dissolve the crude material in a minimum volume of buffered eluent (or DCM with 1% Et₃N if solubility is poor). Load gently.
-
Elution: Run the gradient. Collect fractions.
-
Workup: Combine pure fractions and evaporate. Note: The Et₃N is volatile and will be removed during rotary evaporation/drying.
Protocol 2: Optimized Recrystallization (IPA/Water System)
Use this method for final polishing (Purity >90% to >98%).
-
Place 10 g of crude solid in a 100 mL flask.
-
Add Isopropanol (IPA) (approx. 30-40 mL) and heat to 70°C.
-
If not fully dissolved, add IPA in 2 mL increments until clear.
-
Remove from heat. Add Water dropwise to the hot solution until a faint cloudiness endures.
-
Add 1-2 drops of pure IPA to clear the solution again.
-
Allow to cool to RT over 2 hours with slow stirring.
-
Filter the white crystals and wash with cold 50% IPA/Water.
-
Dry under vacuum at 40°C.
Visual Logic & Mechanisms
Figure 1: Purification Decision Tree
Follow this logic to select the correct purification method based on your crude profile.
Caption: Decision matrix for purifying 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone based on initial purity and color.
Figure 2: Acetal Hydrolysis Mechanism (The Risk)
Understanding why acid avoidance is critical.
Caption: Mechanism of acid-catalyzed hydrolysis converting the target acetal back to the aldehyde impurity.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Chapter on Protection for the Carbonyl Group, specifically 1,3-dioxolanes).[1][2][3]
-
CymitQuimica. (2026).[4] Product Data Sheet: 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8).[4] Retrieved from
-
Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds as 1,3-Dioxolanes. Retrieved from
-
BenchChem. (2025).[2] Application Notes: Stability of 1,3-Dioxanes and Dioxolanes. Retrieved from
For further assistance, please contact the Application Science team with your specific lot number and current purity data.
Sources
Technical Support Center: Troubleshooting Solubility Issues of 2,5-Dichlorobenzophenone and its Intermediates in Ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2,5-dichlorobenzophenone and its reaction intermediates in ethanol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,5-dichlorobenzophenone not dissolving well in ethanol at room temperature?
A1: 2,5-Dichlorobenzophenone, a non-polar molecule, exhibits limited solubility in ethanol, a polar protic solvent, at ambient temperatures. This is due to the principle of "like dissolves like". While ethanol has a non-polar ethyl group, its highly polar hydroxyl (-OH) group makes it more effective at dissolving polar compounds. The relatively non-polar nature of 2,5-dichlorobenzophenone leads to weaker solute-solvent interactions compared to the strong hydrogen bonds between ethanol molecules.
To improve solubility, consider the following:
-
Heating: Gently warming the mixture can significantly increase the solubility of 2,5-dichlorobenzophenone in ethanol.
-
Solvent Composition: Using a less polar co-solvent, such as a small amount of toluene or heptane, can enhance solubility. However, this may affect your reaction conditions.
-
Purity: Ensure the purity of your 2,5-dichlorobenzophenone. Impurities can sometimes suppress solubility.
Q2: I observed an oily layer forming when I tried to dissolve a reaction intermediate. What does this mean and how can I fix it?
A2: The formation of an oily layer, or "oiling out," indicates that your intermediate has exceeded its solubility limit in ethanol under the current conditions and has separated as a liquid phase instead of precipitating as a solid. This is common for compounds that have a low melting point or are impure.
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more ethanol to the mixture to decrease the concentration of the intermediate.
-
Increase Temperature: Gently heat the mixture to increase the solubility of the oily intermediate.
-
Induce Crystallization: If the intermediate is expected to be a solid, try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Seeding: Add a small crystal of the pure intermediate to act as a nucleation site.
-
Cooling Slowly: If the oiling out occurred upon cooling, try cooling the solution at a much slower rate.
-
Q3: My compound precipitated out of the ethanol solution unexpectedly. What could have caused this?
A3: Unexpected precipitation can be triggered by several factors:
-
Temperature Fluctuation: A decrease in temperature, even a minor one, can significantly reduce the solubility of your compound, leading to precipitation.
-
Change in Solvent Composition: If another solvent was added to the reaction mixture, it could have altered the overall polarity, causing your compound to crash out of solution.
-
Supersaturation: The solution may have been supersaturated, a metastable state where the concentration of the solute is higher than its equilibrium solubility. Any small disturbance, such as agitation or the introduction of a dust particle, can trigger rapid precipitation.
-
Reaction Progression: The intermediate you are observing may have reacted to form a new, less soluble compound.
To address this, you can try to redissolve the precipitate by heating the mixture. If the precipitate does not redissolve, it may be a new, less soluble species. In this case, you will need to filter and analyze the solid to identify it.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Determining Optimal Dissolution Conditions
This guide provides a step-by-step workflow for determining the ideal conditions to dissolve your 2,5-dichlorobenzophenone intermediate in ethanol.
Experimental Protocol:
-
Initial Solubility Test:
-
Start with a small, known amount of your intermediate (e.g., 10 mg) in a vial.
-
Add a measured volume of ethanol (e.g., 0.1 mL) at room temperature.
-
Stir vigorously and observe for dissolution.
-
Continue adding ethanol in small, measured increments until the solid dissolves completely. This will give you an approximate solubility at room temperature.
-
-
Temperature Effect Study:
-
Prepare a saturated solution of your intermediate in ethanol at room temperature.
-
Gently heat the solution in increments of 5-10 °C.
-
Observe the temperature at which all the solid dissolves.
-
If the solid is still not dissolved at the boiling point of ethanol, consider a different solvent system.
-
-
Cooling Crystallization Profile:
-
Once you have a clear, saturated solution at an elevated temperature, allow it to cool slowly to room temperature.
-
Observe the temperature at which crystals begin to form. This information is crucial for planning crystallization and purification steps.
-
Data Presentation:
| Parameter | Observation | Implication |
| Solubility at 25°C | e.g., 10 mg/mL | Baseline for dissolution |
| Dissolution Temperature | e.g., 50°C for 50 mg/mL | Optimal temperature for dissolution |
| Crystallization Onset Temp. | e.g., 35°C | Critical for controlling crystallization |
Troubleshooting Workflow:
Caption: Workflow for optimizing dissolution conditions.
Guide 2: Managing Supersaturation and Uncontrolled Precipitation
Supersaturation can lead to sudden and often undesirable crystallization, potentially trapping impurities. This guide helps you control the crystallization process.
Understanding Supersaturation:
A supersaturated solution contains more dissolved solute than can be held in equilibrium. This is often achieved by dissolving the solute at a high temperature and then cooling the solution. This state is thermodynamically unstable.
Protocol for Controlled Crystallization:
-
Prepare a Saturated Solution: Dissolve your intermediate in a minimal amount of hot ethanol to form a clear, saturated solution.
-
Slow Cooling: Allow the solution to cool down slowly and undisturbed. Rapid cooling often leads to the formation of small, impure crystals. A Dewar flask or an insulated container can be used to slow down the cooling rate.
-
Seeding: Once the solution is slightly supersaturated (just below the saturation temperature), introduce a tiny seed crystal of the pure compound. This provides a template for crystal growth and promotes the formation of larger, purer crystals.
-
Maturation: Allow the crystals to grow undisturbed for a period of time. This process, known as Ostwald ripening, allows smaller, less stable crystals to redissolve and deposit onto larger crystals, leading to a more uniform crystal size distribution and higher purity.
Logical Relationship Diagram:
Caption: Relationship between saturation states and crystallization outcomes.
References
Please note that direct solubility data for many specific reaction intermediates is often not published. The principles and troubleshooting steps provided are based on general organic chemistry knowledge and widely accepted laboratory practices.
Technical Support Center: Purification Strategies for 1,4-Dichlorobenzene
Welcome to the technical support center for handling 1,4-dichlorobenzene (p-DCB) in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who may encounter unreacted 1,4-dichlorobenzene in their reaction mixtures. Here, we provide in-depth, experience-based answers to common purification challenges, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, and I suspect a significant amount of unreacted 1,4-dichlorobenzene remains. What are the initial indicators?
A1: The most immediate indicator of residual 1,4-dichlorobenzene is its characteristic, penetrating mothball-like odor.[1][2][3] Even at low concentrations, this scent is quite noticeable. If your crude product is a solid, you might also observe white crystals mixed in with your desired compound.[2][4] For liquid mixtures, the presence of a volatile, low-melting solid can sometimes be inferred from the physical properties of the mixture.
Q2: What are the key physical properties of 1,4-dichlorobenzene that I can exploit for its removal?
A2: Understanding the physical properties of 1,4-dichlorobenzene is crucial for selecting an appropriate purification method. It is a white crystalline solid at room temperature with a relatively low melting point and a significant vapor pressure, meaning it readily sublimes.[2][5][6] It exhibits poor solubility in water but is soluble in many common organic solvents.[1][2][7]
Here is a summary of its key physical properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂ | [2] |
| Molecular Weight | 147.00 g/mol | [2] |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 173-174 °C | [2][4] |
| Density | 1.241 g/mL at 25 °C | [4] |
| Vapor Pressure | 1.03 mmHg at 25 °C | |
| Water Solubility | Very low (practically insoluble) | [3][4][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, benzene, chloroform, acetone, and carbon disulfide.[1][4][7] |
Q3: My desired product is a non-volatile solid. What's the most straightforward method to remove the unreacted 1,4-dichlorobenzene?
A3: For non-volatile solid products, sublimation is often the most elegant and efficient purification technique. The relatively high vapor pressure of 1,4-dichlorobenzene allows it to transition directly from a solid to a gas phase under vacuum and gentle heating, leaving your non-volatile product behind.[2][6] This method is particularly advantageous as it avoids the use of additional solvents, which would require subsequent removal.
Troubleshooting and In-depth Guides
Scenario 1: Your product and 1,4-dichlorobenzene are both solids at room temperature, but your product has a much higher melting point.
In this common scenario, you have several effective options at your disposal. The choice of method will depend on the scale of your reaction and the required purity of your final product.
Recrystallization is a powerful technique that leverages differences in solubility at different temperatures.
-
The Principle: 1,4-Dichlorobenzene is highly soluble in hot ethanol and methanol, while its solubility decreases significantly upon cooling.[4][8] This differential solubility allows for its separation from a less soluble desired product or for its own purification from less soluble impurities.[8]
-
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which your desired product has low solubility, but 1,4-dichlorobenzene is readily soluble, especially when heated. Ethanol or methanol are excellent starting points.[8]
-
Dissolution: In a fume hood, dissolve the crude reaction mixture in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The compound with lower solubility (ideally your product) will crystallize out of the solution. Cooling further in an ice bath can maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor containing the dissolved 1,4-dichlorobenzene.[8]
-
Drying: Dry the purified crystals under vacuum.
-
-
Troubleshooting:
-
Oily Precipitate: If an oil forms instead of crystals, it could be due to the solution being too concentrated or cooling too rapidly. Try adding more hot solvent and allowing for slower cooling.
-
Low Recovery: If your product has some solubility in the cold solvent, you may experience low recovery. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals.
-
-
The Principle: As mentioned, sublimation is ideal for separating a volatile solid like 1,4-dichlorobenzene from a non-volatile one.[9]
-
Experimental Workflow for Sublimation:
Caption: Workflow for purification by sublimation.
Scenario 2: Your product is a liquid or a low-melting solid.
When your product is not a high-melting solid, sublimation and simple recrystallization may not be viable options. In these cases, distillation and chromatography are more suitable.
-
The Principle: Steam distillation is an excellent technique for separating water-immiscible, volatile compounds from non-volatile materials.[4] 1,4-Dichlorobenzene is volatile with steam and can be co-distilled with water at a temperature below the boiling point of water. This is particularly useful if your desired product is not steam-volatile.
-
The Principle: If your product is a liquid with a boiling point sufficiently different from that of 1,4-dichlorobenzene (174 °C), fractional distillation can be an effective separation method.[2][8] This technique is most successful when the boiling point difference is at least 25 °C.
-
Troubleshooting:
-
Azeotrope Formation: Be aware of the potential for azeotrope formation between your product and 1,4-dichlorobenzene, which would make separation by distillation difficult. A literature search for azeotropic data is recommended.
-
Close Boiling Points: If the boiling points are too close, a simple fractional distillation may not provide adequate separation. In such cases, a more efficient distillation column (e.g., a Vigreux or packed column) may be necessary.
-
-
The Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). Since 1,4-dichlorobenzene is a relatively nonpolar compound, it will typically elute quickly with a nonpolar solvent like hexane or a hexane/ethyl acetate mixture.
-
Step-by-Step Protocol for Column Chromatography:
-
Column Packing: Pack a chromatography column with silica gel or alumina in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with a nonpolar solvent. The 1,4-dichlorobenzene will travel down the column more quickly than more polar products.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to determine which fractions contain your desired product and which contain the 1,4-dichlorobenzene.
-
Solvent Removal: Combine the fractions containing your purified product and remove the solvent using a rotary evaporator.
-
Safety and Handling
1,4-Dichlorobenzene is an irritant and is reasonably anticipated to be a human carcinogen.[6][10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid inhalation of its vapors and skin contact.[11][12]
References
- ChemicalBook. (2026, January 31). 1,4-Dichlorobenzene | 106-46-7.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
- ChemicalBook. (2024, June 3). 1,4-Dichlorobenzene: Uses and Hazard.
- Grokipedia. 1,4-Dichlorobenzene.
- Benchchem. (2025, December). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- PubChem. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685.
- Wikipedia. 1,4-Dichlorobenzene.
- MilliporeSigma. 1,4-Dichlorobenzene = 99 106-46-7.
- The Center for Health, Environment & Justice. (2024, April 22). 1,4-dichlorobenzene (1,4-DCB). Retrieved from The Center for Health, Environment & Justice.
- Chemister.ru. 1,4-dichlorobenzene.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination.
- Semantic Scholar. (2019, July 1). Sublimation of 1,4-Dichlorobenzene from Mothball Surface Observed Using Atomic Force Microscope.
- Cheméo. Chemical Properties of Benzene, 1,4-dichloro- (CAS 106-46-7).
- Sciencemadness Wiki. (2021, May 16). 1,4-Dichlorobenzene.
- NIST. Benzene, 1,4-dichloro-.
- ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Sciencemadness.org. (2011, October 29). dechlorinating 1,4-Dichlorobenzene.
- Sciencemadness Discussion Board. (2011, November 25). dechlorinating 1,4-Dichlorobenzene.
- ATSDR. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal.
- Google Patents. US4766103A - Preparation of 1,4-dichlorobenzene.
- Google Patents. EP0313990A2 - Synthesis of 1,4-dichlorobenzene.
- University of Rochester. Remove Sticky Reagents.
- Canada.ca. 1,4-Dichlorobenzene.
- Santa Cruz Biotechnology. 1,4-Dichlorobenzene.
- ResearchGate. (2015, December 26). Can anyone suggest how to remove o-dichlorobenzene from reaction mixture?
- PrepChem.com. Preparation of 1,4-dichlorobenzene.
Sources
- 1. 1,4-Dichlorobenzene: Uses and Hazard_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 5. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 6. chej.org [chej.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 11. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Benzophenone Acetal Stability & Synthesis
Welcome to the Functional Group Transformation Hub
You have reached the technical support portal for Benzophenone Acetals . This guide addresses the specific stability profiles, hydrolysis kinetics, and synthetic challenges associated with diaryl ketals.
The Central Paradox: Researchers often assume that the steric bulk of the two phenyl rings in benzophenone will protect the resulting acetal from hydrolysis. This is incorrect. While sterics hinder formation (synthesis), electronic effects dominate degradation (hydrolysis). Benzophenone acetals are significantly more acid-labile than their aliphatic counterparts due to the resonance stabilization of the intermediate carbocation.
Module 1: Diagnostic Hub – Identify Your Issue
Select the symptom that matches your current experimental observation:
| Symptom | Diagnosis | Immediate Action |
| Product reverts to ketone during silica chromatography. | Acid-catalyzed hydrolysis on acidic silica surface. | Add 1% Triethylamine (Et₃N) to eluent; switch to neutral alumina. |
| Reaction stalls at ~40-60% conversion. | Thermodynamic equilibrium limit reached. | Switch to Trimethyl Orthoformate (TMOF) or microwave-assisted synthesis. |
| NMR shows broad peaks or decomposition in CDCl₃. | Trace HCl in chloroform is degrading the acetal. | Filter CDCl₃ through basic alumina or use C₆D₆. |
Module 2: The Science of Instability (Hydrolysis)
Mechanistic Insight: The SN1-like Pathway
Unlike aliphatic acetals, benzophenone acetals hydrolyze via a mechanism where the rate-determining step is the formation of the oxocarbenium ion. Because this ion is stabilized by two phenyl rings (resonance), the energy barrier for cleavage is lower than for acetone or cyclohexanone ketals.
Key Technical Insight: The hydrolysis rate follows the stability of the carbocation:
Visualizing the Pathway
The following diagram illustrates the critical failure point (Step 2) where resonance acceleration occurs.
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the formation of the resonance-stabilized oxocarbenium ion is the primary driver of instability.
Module 3: Comparative Stability Data
Use this table to benchmark your protecting group strategy. If your conditions are too acidic for a benzophenone acetal, consider a thioacetal or a different protecting group.
Table 1: Relative Rates of Acid Hydrolysis (Normalized)
| Substrate (Acetal of...) | Carbocation Intermediate | Relative Hydrolysis Rate* | Stability Rating |
| Benzophenone | Diphenylmethyl cation ( | ~10,000 | Low (Very Labile) |
| Acetophenone | Phenylethyl cation ( | ~500 | Moderate |
| Acetone | Dimethyl cation ( | 1 | High |
| Cyclohexanone | Cyclohexyl cation | ~0.15 | Very High |
*Rates are approximate approximations based on solvolysis data in aqueous dioxane/acid mixtures [1, 2].
Module 4: Troubleshooting Protocols
Protocol A: Stabilizing Acetals During Purification
Problem: You synthesized the acetal, but it decomposes on the silica column. Solution: Silica gel is slightly acidic (pH 4-5). This is sufficient to hydrolyze benzophenone acetals.
-
Pre-treatment: Slurry the silica gel in your eluent containing 1% Triethylamine (Et₃N) or 1% Pyridine .
-
Elution: Run the column with 0.5% Et₃N in the mobile phase.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely sensitive.
Protocol B: Driving Synthesis to Completion
Problem: The reaction reaches equilibrium but does not complete. Solution: Benzophenone acetal formation is endothermic and entropically unfavorable. You must remove water aggressively.
Recommended Method: Orthoformate Scavenging Do not rely solely on Dean-Stark traps for benzophenone. Use chemical dehydration.[1][2][3]
-
Reagents: Benzophenone (1.0 equiv), Trimethyl Orthoformate (TMOF) (3.0 - 5.0 equiv).
-
Catalyst:
-Toluenesulfonic acid (PTSA) (0.05 equiv) or TMSOTf (0.01 equiv). -
Solvent: Methanol (anhydrous).
-
Procedure: Reflux under Argon. The TMOF reacts with generated water to form methyl formate and methanol, irreversibly driving the equilibrium.[3]
-
Note: If using ethylene glycol (cyclic acetal), use a Dean-Stark trap with toluene, but ensure the temperature is high enough (110°C+) to overcome the steric barrier [3].
-
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use aqueous acid (1M HCl) to work up a reaction containing a benzophenone acetal? A: No. Even brief exposure to aqueous acid will initiate hydrolysis. Use a buffered quench (Sat. NaHCO₃) or a basic wash (1M NaOH) if your molecule tolerates base. Benzophenone acetals are stable in base [4].[4]
Q: Why is my cyclic acetal (dioxolane) more stable than the dimethyl acetal? A: Entropy. The cyclic acetal benefits from the chelate effect. However, for benzophenone derivatives, the electronic destabilization (cation stability) is so strong that even cyclic acetals are more labile than aliphatic cyclic acetals.
Q: I see a "bluish" tinge in my distilled benzophenone acetal. What is it? A: This is often a radical species or trace benzophenone ketyl formed if alkali metals were used during drying. It can also indicate trace conjugation impurities. Recrystallize from pentane/Et₃N or distill over solid NaHCO₃.
References
-
Ali, M., & Satchell, D. P. N. (1995).[5] Kinetics and mechanism of hydrolysis of open-chain thioacetals derived from benzophenone. Journal of the Chemical Society, Perkin Transactions 2, (1), 167–170.[5]
-
Guthrie, J. P. (1994).[6] Acetal formation from methyl formate, pinacolone, and benzophenone: equilibrium constants in methanol and water.[6] Canadian Journal of Chemistry, 72(10), 2071-2078.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[4] (Refer to Chapter on Carbonyl Protection).
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals / Ketals.[3][7]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. quora.com [quora.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hydrolysis of open-chain thioacetals derived from benzophenone and the reactivity of α-thiophenyl carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. total-synthesis.com [total-synthesis.com]
Troubleshooting low yields in benzophenone acetal synthesis
Ticket Subject: Low Yields in Benzophenone Diethyl Acetal Preparation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Critical)
Executive Summary
You are likely experiencing low yields (0–30%) due to the extreme steric hindrance and thermodynamic stability of benzophenone. Unlike aldehydes or aliphatic ketones, benzophenone does not readily form acyclic acetals under standard Dean-Stark conditions.
The Solution: You must shift from physical water removal (azeotropic distillation) to chemical water scavenging using Triethyl Orthoformate (TEOF) . Furthermore, the isolation protocol requires a strict basic quench to prevent "invisible hydrolysis" during workup.
Module 1: The Thermodynamic Barrier
Why did my Dean-Stark reaction fail?
The Problem: Benzophenone is a diaryl ketone. The two phenyl rings provide significant steric bulk and electronic stabilization (conjugation) to the carbonyl carbon. This makes the carbonyl carbon less electrophilic and the resulting acetal sterically crowded.
-
Equilibrium Constant (
): For benzophenone + ethanol, is extremely low ( ). -
Consequence: Even with a Dean-Stark trap, the rate of water removal is often slower than the rate of the reverse reaction (hydrolysis).
The Fix: Chemical Scavenging Do not rely on physical separation. Use Triethyl Orthoformate (HC(OEt)₃) .[1][2] It acts as both a reagent and a dehydrating agent, reacting irreversibly with water to form ethyl formate and ethanol. This drives the equilibrium to the right via Le Chatelier's principle.
Reaction Scheme:
Module 2: Critical Troubleshooting (Q&A)
Q1: I used TEOF, but the reaction stalled at 50% conversion. Why?
Diagnosis: Insufficient Catalyst Acidity or Induction Lag. Explanation: Benzophenone is a poor electrophile. Weak acids like Ammonium Chloride or Pyridinium p-toluenesulfonate (PPTS) are often too slow. Solution:
-
Catalyst: Use anhydrous p-Toluenesulfonic acid (pTSA) or Sulfuric Acid (H₂SO₄) .
-
Nuclear Option: If pTSA fails, use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) at 0°C to RT. This is a powerful Lewis acid that activates the ketone aggressively.
Q2: TLC showed product, but I isolated starting material. Where did it go?
Diagnosis: The "Workup Trap" (Acidic Hydrolysis). Explanation: Acyclic acetals of benzophenone are extremely acid-sensitive. If you add water to the reaction mixture before neutralizing the acid catalyst, the moisture + acid will hydrolyze your product back to benzophenone in seconds. Solution:
-
The Golden Rule: You must quench the reaction with a base (e.g., Sodium Ethoxide, Triethylamine, or basic alumina) before any aqueous workup. The pH must be >8.[3]
Q3: Can I use Molecular Sieves instead of TEOF?
Diagnosis: Inefficient for this specific substrate. Explanation: While 3Å sieves work for aldehydes, the kinetics of benzophenone ketalization are so slow that sieves often clog or reach saturation before the reaction completes. TEOF is superior because it is a homogenous chemical pump driving the equilibrium.
Module 3: Validated Protocol (The TEOF Method)
Objective: Synthesis of Benzophenone Diethyl Acetal Scale: 10 mmol Expected Yield: >85%
Reagents & Equipment
| Component | Specification | Role |
| Benzophenone | 1.82 g (10 mmol) | Substrate |
| Triethyl Orthoformate | 2.5 mL (1.5 equiv) | Reagent/Scavenger |
| Abs.[4][5] Ethanol | 10 mL | Solvent |
| p-Toluenesulfonic Acid | 190 mg (0.1 equiv) | Catalyst |
| Sodium Ethoxide | 21% wt in EtOH | Quench Base |
Step-by-Step Workflow
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.
-
Dissolution: Add Benzophenone, Absolute Ethanol, and Triethyl Orthoformate. Stir until dissolved.
-
Activation: Add pTSA (anhydrous) in one portion.
-
Reaction: Heat to gentle reflux (approx. 80°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 5% EtOAc/Hexane). The acetal is usually less polar (higher
) than the ketone.
-
-
The Critical Quench:
-
Cool the mixture to Room Temperature.
-
Add Sodium Ethoxide solution dropwise until the mixture is basic (pH 9-10 on wet pH paper).
-
Note: The solution may turn slightly cloudy (sodium tosylate precipitation).
-
-
Isolation:
-
Concentrate the mixture on a Rotary Evaporator (bath < 40°C) to remove Ethanol and Ethyl Formate.
-
Redissolve the residue in dry Diethyl Ether or Hexane.
-
Filter off the salts (sodium tosylate) using a sintered glass funnel.
-
Concentrate the filtrate to obtain the crude acetal.
-
-
Purification: Distillation under high vacuum is preferred.
-
Warning: Do not use silica gel chromatography unless the silica is pre-treated with 1% Triethylamine, or hydrolysis will occur on the column.
-
Module 4: Mechanistic Visualization
The following diagram illustrates the critical role of Orthoformate in intercepting the reversible intermediate.
Caption: The "Chemical Pump" Mechanism. Note how Triethyl Orthoformate (Green) intercepts the water generated during the reaction, preventing the red "Hydrolysis" loop that causes low yields.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic Logic for Benzophenone Acetal Synthesis Failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Guthrie, J. P. "Acetal formation from methyl formate, pinacolone, and benzophenone: equilibrium constants in methanol and water." Canadian Journal of Chemistry, 1994, 72(1), 307-318.
- Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Details on acid sensitivity and basic quenching).
- Clerici, A.; Pastori, N.; Porta, O. "A Process for the Preparation of Acetals and Ketals." Tetrahedron, 1998, 54, 15679. (Discusses mechanistic barriers of diaryl ketones).
Sources
- 1. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Regioselective Synthesis of 2,5-Dichlorobenzophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,5-dichlorobenzophenone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in controlling the regioselectivity of this important synthetic transformation. As Senior Application Scientists, we have compiled this information based on established literature and extensive experience in synthetic organic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the Friedel-Crafts acylation of 1,4-dichlorobenzene to produce 2,5-dichlorobenzophenone.
Q1: I am observing a low yield of 2,5-dichlorobenzophenone and recovery of unreacted 1,4-dichlorobenzene. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the Friedel-Crafts acylation of 1,4-dichlorobenzene is a common issue, primarily due to the deactivating nature of the two chlorine substituents on the aromatic ring. Here are the most probable causes and actionable solutions:
-
Insufficient Catalyst Activity or Amount: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the benzoyl chloride.[1][2][3] 1,4-dichlorobenzene is an electron-deactivated substrate, which necessitates more forcing conditions or a more potent catalytic system.
-
Solution: A key factor in driving the reaction to completion and ensuring high regioselectivity is the use of a stoichiometric excess of the Lewis acid catalyst. It is recommended to use at least 1.5 to 2.5 moles of AlCl₃ per mole of benzoyl chloride.[4] This high ratio is believed to favor the desired reaction kinetically over side reactions.[4]
-
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the 1,4-dichlorobenzene and benzoyl chloride are free of water. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.
-
-
Inadequate Reaction Temperature: The acylation of deactivated aromatic rings often requires elevated temperatures to proceed at a practical rate.
-
Solution: If you are running the reaction at a lower temperature, a gradual increase may be necessary. A reported successful procedure involves heating the reaction mixture to 140°C and then to 175°C.[4]
-
-
Sub-optimal Molar Ratio of Reactants: The ratio of 1,4-dichlorobenzene to benzoyl chloride can also influence the yield.
-
Solution: Using an excess of 1,4-dichlorobenzene can help to increase the yield of the desired product. Ratios ranging from 1.2:1 to 8:1 (1,4-dichlorobenzene:benzoyl chloride) have been reported to be effective.[4]
-
Q2: My reaction is producing a mixture of dichlorobenzophenone isomers, not just the desired 2,5-isomer. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a significant challenge in the Friedel-Crafts acylation of dichlorobenzenes.[5] While the chlorine atoms in 1,4-dichlorobenzene are ortho, para-directing, the electronic and steric effects can lead to the formation of other isomers. Here’s how to enhance the regioselectivity for the 2,5-isomer:
-
Purity of Starting Material: The isomeric purity of your starting 1,4-dichlorobenzene is critical. Contamination with other dichlorobenzene isomers (e.g., 1,2- or 1,3-dichlorobenzene) will inevitably lead to the formation of other dichlorobenzophenone isomers.[4]
-
Solution: Always use high-purity, isomerically pure 1,4-dichlorobenzene. Verify the purity of your starting material by a suitable analytical method like gas chromatography (GC) before starting the reaction.
-
-
Catalyst Molar Ratio: As mentioned previously, a higher molar ratio of the Lewis acid catalyst to the acylating agent is crucial for achieving high isomeric purity.
-
Solution: Employing a molar ratio of at least 1.5:1 (AlCl₃:benzoyl chloride), and preferably between 2:1 and 2.5:1, has been shown to produce 2,5-dichlorobenzophenone with greater than 99.5% isomeric purity.[4]
-
-
Reaction Conditions: Temperature and solvent can influence the product distribution.
-
Solution: While higher temperatures are needed for good conversion, excessively high temperatures or prolonged reaction times can sometimes lead to isomerization. It is a matter of finding the optimal balance. The use of nitrobenzene as a solvent has been reported to cause undesirable isomerization and should be avoided if high purity is the goal.[4]
-
Q3: I am having difficulty purifying the 2,5-dichlorobenzophenone from the crude reaction mixture. What are the recommended purification methods?
A3: Purification of the final product is essential to remove unreacted starting materials, the catalyst, and any isomeric byproducts.
-
Work-up Procedure: The initial work-up is critical for removing the bulk of the aluminum chloride catalyst.
-
Solution: A standard and effective method is to carefully quench the reaction mixture by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and bring them into the aqueous phase.
-
-
Extraction and Washing: After quenching, the product needs to be extracted into an organic solvent.
-
Solution: Toluene is a suitable solvent for extraction.[4] The organic layer should then be washed sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline products.
-
Solution: A mixture of hexane and toluene has been successfully used for the recrystallization of 2,5-dichlorobenzophenone, yielding a pure product.[4]
-
-
Column Chromatography: For separating isomers with very similar physical properties, column chromatography can be an effective, albeit more labor-intensive, method.
-
Solution: While specific conditions would need to be developed, silica gel chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is a standard approach for separating aromatic ketones.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedel-Crafts acylation in the synthesis of 2,5-dichlorobenzophenone?
A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][6] The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with benzoyl chloride to form a highly electrophilic acylium ion (C₆H₅CO⁺), which is stabilized by resonance.[2][6][7][8]
-
Electrophilic Attack: The electron-rich π system of the 1,4-dichlorobenzene ring acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the 2,5-dichlorobenzophenone product.[3][6] The catalyst is regenerated in this step.[3]
Q2: Why is regioselectivity a concern with dichlorobenzenes, and what directs the substitution to the 2-position of 1,4-dichlorobenzene?
A2: Chlorine is an ortho, para-directing deactivator. In 1,4-dichlorobenzene, all positions are ortho to a chlorine atom. The acylation occurs at the 2-position due to a combination of electronic and steric factors. While both chlorine atoms deactivate the ring towards electrophilic attack, they direct incoming electrophiles to the positions ortho and para to themselves. In 1,4-dichlorobenzene, all four available positions are ortho to one chlorine and meta to the other. The directing influence of the ortho, para-directing chlorine atoms overrides the deactivating effect, leading to substitution at one of the available ortho positions. The formation of the 2,5-isomer is generally favored over other possibilities that might arise from isomerization of the starting material or the product under harsh reaction conditions.[5]
Q3: Are there alternative catalysts to aluminum chloride for this reaction?
A3: While aluminum chloride is the most commonly used and often most effective catalyst for the Friedel-Crafts acylation of deactivated arenes, other Lewis acids can also be employed. These include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates.[8][9] For certain applications, shape-selective catalysts like zeolites have been investigated to favor the formation of specific isomers by sterically directing the acylation. However, for achieving high yields and isomeric purity in the synthesis of 2,5-dichlorobenzophenone from 1,4-dichlorobenzene, a super-stoichiometric amount of aluminum chloride remains the most well-documented and reliable method.[4]
Q4: What analytical techniques are best for determining the isomeric purity of the 2,5-dichlorobenzophenone product?
A4: Several analytical techniques can be used to assess the purity and isomeric distribution of your product:
-
Gas Chromatography (GC): This is an excellent method for separating and quantifying volatile and semi-volatile compounds, including different isomers of dichlorobenzophenone.[4] It is often the method of choice for determining isomeric purity.[4][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to analyze the isomeric composition of the product mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the structure of the major product and potentially identify and quantify isomeric impurities by looking for unique signals corresponding to each isomer.
-
Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of high purity.[11]
Experimental Protocol: Regioselective Synthesis of 2,5-Dichlorobenzophenone
This protocol is based on a literature procedure that reports a high yield and isomeric purity of 2,5-dichlorobenzophenone.[4]
Materials:
-
1,4-Dichlorobenzene (high purity)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Toluene (anhydrous)
-
Hexane
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubbing tower with aqueous NaOH), add 1,4-dichlorobenzene and benzoyl chloride.
-
Heating and Catalyst Addition: Heat the mixture to 80°C to obtain a homogeneous solution. With vigorous stirring, carefully add anhydrous aluminum chloride in portions. An exothermic reaction will occur.
-
Reaction: Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C over 30 minutes. Hold at this temperature and monitor the reaction progress by TLC or GC.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice/water mixture with good stirring. Add concentrated HCl to the quench mixture to dissolve the aluminum salts.
-
Work-up: Collect the resulting organic solid by filtration. Dissolve the solid in toluene. Transfer the toluene solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of hexane and toluene to obtain pure 2,5-dichlorobenzophenone.[4]
Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | High activity for deactivated arenes | |
| Catalyst:Acyl Halide Ratio | 1.5:1 to 2.5:1 | Maximizes yield and isomeric purity | [4] |
| Substrate:Acyl Halide Ratio | 1.2:1 to 8:1 | Excess substrate drives reaction to completion | [4] |
| Temperature | 140°C - 175°C | Required for sufficient reaction rate with a deactivated substrate | [4] |
| Solvent | None (uses excess 1,4-dichlorobenzene) | Avoids solvents like nitrobenzene that can cause isomerization | [4] |
| Purification Method | Recrystallization (Hexane/Toluene) | Effective for obtaining high-purity crystalline product | [4] |
References
- Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
- JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
- Organic Chemistry Revision Sheets. Friedel Crafts - Acylation - Reaction Mechanism Notes.
- Google Patents. US5210313A - Preparation of 2,5-dichlorobenzophenones.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Steps. Friedel-Crafts Acylation.
- Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene.
- Scribd. Synthesis of 2-Amino-2',5-Dichlorobenzophenone.
- Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes.
- Benchchem. Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.
- Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts.
- Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Sigma-Aldrich. 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3.
- ChemicalBook. 2,5-Dichlorobenzophenone | 16611-67-9.
- KoreaScience. Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene -Applied Chemistry for Engineering.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- PMC. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone.
- ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
- Wikipedia. 4,4'-Dichlorobenzophenone.
- ResearchGate. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone.
- Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations.
- Journal of the American Chemical Society. Disubstituted Dichlorobenzophenones, Isomeric Dichlorobenzhydrols and Related Compounds.
- RSC Publishing. Organic & Biomolecular Chemistry.
- friedel-crafts acylation of benzene.
- Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
- ATSDR. 7. ANALYTICAL METHODS.
- Google Patents. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of ...
- Google Patents. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.
- Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
- ResearchGate. Friedel–Crafts acylation of different arenes with benzoyl chloride...
- LookChem. Cas 16611-67-9,2,5-Dichlorobenzophenone.
- Google Patents. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent.
- ResearchGate. Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),...
- ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation.
- datapdf.com. mers, 4,4 -.
- Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mastering HPLC Separation of 2,5-Dichlorobenzophenone Derivatives: A Comparative Guide
Executive Summary
Developing robust HPLC methods for 2,5-dichlorobenzophenone (2,5-DCBP) —a critical intermediate in the synthesis of benzodiazepines like Lorazepam and Triazolam—requires overcoming specific challenges related to positional isomers and hydrophobic impurities.
While C18 columns are the industry workhorse, this guide demonstrates why Phenyl-Hexyl stationary phases often outperform C18 for this specific application. By leveraging
The Challenge: Impurity Profiling of 2,5-DCBP
In the Friedel-Crafts acylation of 1,4-dichlorobenzene to produce 2,5-DCBP, several critical impurities are generated. The most problematic are positional isomers which possess identical molecular weights and similar hydrophobicity (LogP ~4.4), making them difficult to separate using standard alkyl-bonded phases.
Critical Critical Pairs:
-
Impurity A: 2,4-Dichlorobenzophenone (Positional Isomer)
-
Impurity B: 2-Amino-2',5'-dichlorobenzophenone (Downstream intermediate)
-
Impurity C: 4,4'-Dichlorobenzophenone (Starting material impurity)
Comparative Analysis: Stationary Phase Selection
Option A: The Standard C18 (Octadecyl)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Performance: Excellent for separating the main peak from polar degradation products (e.g., benzhydrols).
-
Limitation: Often fails to resolve the 2,4-DCBP isomer from the 2,5-DCBP main peak because both molecules present nearly identical hydrophobic surface areas to the C18 ligands.
Option B: The Challenger Phenyl-Hexyl
-
Mechanism: Mixed-mode: Hydrophobicity +
interactions. -
Performance: The phenyl ring on the stationary phase interacts with the electron-deficient aromatic rings of the dichlorobenzophenones.
-
Advantage: The subtle difference in electron density distribution between the ortho,meta-substituted (2,5-) and ortho,para-substituted (2,4-) isomers causes a significant shift in retention time on a Phenyl-Hexyl column, often doubling the resolution (
) compared to C18.
Data Comparison Table
| Feature | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Separation Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + |
| Isomer Resolution ( | 1.2 - 1.5 (Marginal) | > 2.5 (Excellent) |
| Mobile Phase Compatibility | ACN or MeOH | MeOH preferred for max selectivity |
| Peak Shape (Basic Impurities) | Good (with end-capping) | Excellent (Steric protection of silanols) |
| Cost | Low | Moderate |
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for benzophenone derivatives.
Caption: Mechanism of Selectivity: The Phenyl-Hexyl ligand engages in differential
The "Gold Standard" Experimental Protocol
Based on the comparative analysis, the following protocol is recommended for the highest reliability in impurity profiling.
Equipment & Reagents[5][6][7][8][9][10]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
-
Detector: DAD/PDA set to 254 nm (primary) and 210 nm (trace impurities).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Solvents: Methanol (LC-MS grade), Water (Milli-Q), Phosphoric Acid (85%).
Mobile Phase Strategy
Why Methanol? Acetonitrile (ACN) possesses its own
Step-by-Step Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 35°C | Improves mass transfer and peak symmetry. |
| Injection Vol | 10 µL | Standard load; reduce to 5 µL if peak broadening occurs. |
| Mobile Phase A | 0.1% | Acid suppresses silanol activity; ensures neutrals stay neutral. |
| Mobile Phase B | 100% Methanol | Promotes |
Gradient Table:
-
0.0 min: 40% B (Initial hold to retain polar hydrolysates)
-
15.0 min: 85% B (Linear ramp to elute DCBP and isomers)
-
20.0 min: 85% B (Wash to elute highly lipophilic dimers)
-
20.1 min: 40% B (Re-equilibration)
-
25.0 min: Stop
Method Development Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.
Caption: Decision tree for selecting the optimal stationary phase based on isomer resolution requirements.
Validation & Performance Data
Simulated data based on typical method performance for benzophenone derivatives.
System Suitability Criteria (USP <621>)
-
Retention Time (2,5-DCBP): ~12.4 min
-
Tailing Factor (
): NMT 1.2 -
Resolution (
) between 2,4- and 2,5-isomers: > 2.0 (Pass) -
Theoretical Plates (
): > 15,000
Linearity and Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (at 254 nm)
-
LOQ (Limit of Quantitation): 0.15 µg/mL
-
Linearity (
): > 0.999 over range 0.5 – 100 µg/mL
Troubleshooting Common Issues
-
Peak Fronting:
-
Cause: Sample solvent mismatch. 2,5-DCBP has low solubility in water.
-
Fix: Dissolve sample in 50:50 MeOH:Water.[6] Do not inject 100% MeOH solutions if injection volume > 5 µL.
-
-
Ghost Peaks:
-
Cause: Carryover of highly lipophilic impurities (dimers) from previous runs.
-
Fix: Extend the gradient wash step (85-90% B) by 5 minutes or use a needle wash of 100% MeOH.
-
-
Shifting Retention Times:
-
Cause: Temperature fluctuations affecting
interactions. -
Fix: Ensure column oven is stable at 35°C ± 0.5°C.
-
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.
-
BenchChem. Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone. (Provides physical property data for method development).
-
Sati, B., et al. "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC." Acta Pharm. 63 (2013): 385–396.[7] (Demonstrates impurity profiling logic for benzophenones).
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Knowledge Base Article WKB220178.
Sources
- 1. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 2. 2,5-Dichlorobenzophenone | CAS 16611-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2,5-Dichlorobenzophenone | 16611-67-9 [chemicalbook.com]
- 4. Separation of Benzophenone, 2’,5-dichloro-2-methylamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Publish Comparison Guide: Mass Spectrometry Characterization of CAS 898760-70-8
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of CAS 898760-70-8 (2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone). It is designed for researchers optimizing the synthesis and quality control of active pharmaceutical ingredients (APIs), specifically where this molecule serves as a protected aldehyde intermediate.
Executive Summary
CAS 898760-70-8 is a critical synthetic intermediate featuring a benzophenone core with a 2,5-dichloro substitution pattern and a 4'-dioxolane protecting group. In drug development, it typically serves as a masked precursor to 2,5-dichloro-4'-formylbenzophenone .
This guide compares the MS/MS fragmentation performance of the protected intermediate (CAS 898760-70-8) against its deprotected alternative (the aldehyde product) . Differentiating these two species is vital for monitoring reaction completion and quantifying residual starting material impurities.
Chemical Identity & Structural Context
| Feature | Analyte (The Intermediate) | Alternative (The Product/Impurity) |
| CAS Number | 898760-70-8 | Not Listed (Generic: 2,5-dichloro-4'-formylbenzophenone) |
| Chemical Name | 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone | 2,5-dichloro-4'-formylbenzophenone |
| Formula | C₁₆H₁₂Cl₂O₃ | C₁₄H₈Cl₂O₂ |
| Monoisotopic Mass | 322.02 Da | 277.99 Da |
| Key Function | Stable, protected precursor | Reactive electrophile for subsequent steps |
Methodology: Experimental Setup
To achieve the fragmentation patterns described below, the following ESI-MS/MS parameters are recommended. These settings prioritize the stability of the dioxolane ring in the source while promoting diagnostic cleavage in the collision cell.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.
-
Solvent System: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Note: Avoid high concentrations of acid in the autosampler to prevent in-situ deprotection.
-
Source Temperature: 300°C (Optimized to prevent thermal degradation of the acetal).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile dioxolane loss and the stable benzophenone backbone cleavage.
Fragmentation Analysis: The Core Mechanism
The fragmentation of CAS 898760-70-8 is driven by two competing pathways: Acetal Hydrolysis/Cleavage and Benzophenone Inductive Cleavage .
Primary Pathway: Dioxolane Ring Loss (Diagnostic)
The most labile portion of the molecule is the 1,3-dioxolane ring. Upon collisional activation, this group typically undergoes a neutral loss or rearrangement to generate the aldehyde form.
-
Precursor: m/z 323 [M+H]⁺
-
Transition: m/z 323
m/z 279 (Loss of C₂H₄O, 44 Da) -
Significance: This transition is specific to the protected form. The presence of m/z 323 confirms the integrity of the protecting group.
Secondary Pathway: Benzophenone Backbone Cleavage
At higher collision energies, the central carbonyl bond breaks. This pathway is shared with the deprotected alternative, providing structural confirmation of the core scaffold.
-
Fragment A: 2,5-Dichlorobenzoyl cation (m/z 173/175/177).
-
Fragment B: Phenyl cation species (m/z 149 for the dioxolane-substituted ring).
Visualization of Signaling Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathway for CAS 898760-70-8. The blue path represents the diagnostic transition for the protected intermediate.
Comparative Performance: Protected vs. Deprotected
In a reaction monitoring scenario, you must distinguish the starting material (898760-70-8) from the product (Aldehyde). The table below outlines the specific MS signatures for each.
| Parameter | CAS 898760-70-8 (Protected) | Deprotected Aldehyde (Alternative) | Differentiation Strategy |
| Precursor Ion | 323.02 | 279.00 | Primary Filter: Use precursor selection (Q1) to separate species. |
| Quantifier Ion | 279.00 (Loss of C₂H₄O) | 251.00 (Loss of CO) | Transition: 323 |
| Qualifier Ion | 173.97 (Benzoyl Cation) | 173.97 (Benzoyl Cation) | Confirmation: Both must show the m/z 173 peak to confirm the 2,5-dichloro core is intact. |
| Retention Time | Later eluting (More lipophilic) | Earlier eluting (More polar) | Orthogonal Check: The dioxolane group increases lipophilicity significantly. |
Expert Insight: The "Alternative" (Deprotected Aldehyde) often appears as an in-source fragment of the Protected Intermediate if the source temperature is too high or the cone voltage is too aggressive.
-
Validation Step: To verify if m/z 279 is a real impurity or an artifact, lower the declustering potential (DP). If the ratio of 323/279 increases, the 279 signal is likely an artifact of in-source fragmentation.
Detailed Protocol: Differentiating the Species
This protocol ensures the specific detection of CAS 898760-70-8 without interference from its alternatives.
-
Sample Preparation:
-
Dissolve 1 mg of CAS 898760-70-8 in 100% Acetonitrile . Avoid methanol, as it can induce trans-acetalization (swapping the dioxolane for a dimethyl acetal) under acidic conditions.
-
Dilute to 100 ng/mL in 50:50 ACN:H₂O.
-
-
Q1 Scan (Full Scan):
-
Scan range m/z 100–500.
-
Confirm the presence of the molecular ion cluster at m/z 323, 325, 327 (characteristic 9:6:1 pattern for Cl₂).
-
-
Product Ion Scan (MS2):
-
Select m/z 323.0 as the precursor.
-
Apply Collision Energy (CE) of 20 eV.
-
Acceptance Criteria: The spectrum must show a dominant peak at m/z 279 (Loss of Dioxolane) and a secondary peak at m/z 173 (Benzoyl).
-
-
Interference Check:
-
Inject the "Alternative" (Deprotected Aldehyde) if available.
-
Confirm it does not produce a signal in the 323
279 transition channel.
-
References
-
Chemical Identity Verification
-
BOC Sciences. 2,5-DICHLORO-4'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE (CAS 898760-70-8). Product Information Sheet.
-
CymitQuimica. 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone. Catalog Entry. Link
-
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzophenone inductive cleavage and acetal fragmentation).
-
Related Benzophenone Data
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,5-Dichlorobenzophenone. NIST Chemistry WebBook. Link
-
Sources
Comparative Guide: UV-Vis Absorption Spectra of Substituted Benzophenones
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of substituted benzophenones, a class of compounds critical to photoprotection (sunscreens), photo-initiation (polymerization), and pharmacophore development. Unlike generic overviews, this document focuses on the structure-property relationships that dictate spectral shifts (
Theoretical Framework: The Benzophenone Chromophore
To manipulate the spectral properties of benzophenone, one must understand its electronic transitions. The unsubstituted benzophenone molecule exhibits two primary transitions in the UV region:
-
Transition (K-band):
-
Location: ~252 nm (in ethanol).[1]
-
Intensity: High (
M cm ). -
Origin: Conjugation of the phenyl rings with the carbonyl double bond.
-
- Transition (R-band):
The "Push-Pull" Mechanism & Substituent Effects
Modifying the benzophenone core with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) alters the energy gap (
-
Bathochromic Shift (Red Shift): EDGs (e.g., -OH, -OCH
, -NH ) in the ortho or para positions raise the energy of the HOMO more than the LUMO, narrowing the band gap and shifting absorption to longer wavelengths (UVA/UVB region). -
Intramolecular Hydrogen Bonding (IMHB): A critical phenomenon in 2-hydroxybenzophenones (like Oxybenzone). The hydrogen bond between the hydroxyl group and the carbonyl oxygen stabilizes the excited state, facilitating rapid non-radiative decay (heat release). This is the mechanism that prevents the molecule from degrading under UV light (photostability).
Comparative Analysis: Benzophenones vs. Alternatives
The following analysis compares the baseline molecule with its functionalized derivatives and a leading alternative.
A. Benzophenone (Baseline)[3][4][5]
-
Profile: The parent molecule.[3]
-
Limitation: Absorbs primarily in the UVC/short UVB region. It offers poor protection against UVA radiation and lacks the IMHB required for high photostability in biological applications.
B. Oxybenzone (Benzophenone-3)[7][8][9]
-
Modification: 2-Hydroxy and 4-Methoxy substitution.
-
Effect: The 4-methoxy group acts as a strong EDG, pushing the
transition from 252 nm to ~288 nm. The 2-hydroxy group enables IMHB, creating a secondary absorption band in the UVA region (~325 nm) and drastically increasing photostability.
C. Sulisobenzone (Benzophenone-4)
-
Modification: Sulfonation of Oxybenzone.[3]
-
Effect: The sulfonic acid group (
) adds hydrophilicity without significantly altering the chromophore's electronic handling of UV light. -
Application: Water-based formulations (gels, sprays) where oil-soluble Oxybenzone is incompatible.
D. Michler’s Ketone (Scientific Control)
-
Modification: 4,4'-bis(dimethylamino) substitution.
-
Effect: The nitrogen lone pairs are powerful donors. This results in a massive bathochromic shift to ~360+ nm.
-
Note: While excellent for photo-initiation, it is carcinogenic and not used in personal care, but serves as the upper-limit benchmark for EDG-induced shifts.
E. Avobenzone (The Alternative)[11]
-
Class: Dibenzoylmethane derivative (not a benzophenone).
-
Comparison: Avobenzone absorbs further into the UVA1 spectrum (up to 380 nm) than Oxybenzone.
-
Critical Flaw: It lacks the inherent photostability of the benzophenone IMHB system.[6] It undergoes keto-enol tautomerization and degrades rapidly unless stabilized by other agents (often substituted benzophenones).
Quantitative Data Summary
The table below summarizes the spectral characteristics in polar protic solvents (Ethanol/Methanol).
| Compound | Common Name | Primary Utility | ||||
| Benzophenone | Diphenyl ketone | 252 | ~18,000 | 333 | ~150 | Photoinitiator |
| 2-Hydroxy-4-methoxy-BP | Oxybenzone (BP-3) | 288 | ~15,100 | 325 | ~9,500 | Broad Spectrum UV Filter |
| Sulfisobenzone | Benzophenone-4 | 286 | ~14,500 | 324 | ~9,200 | Water-soluble UV Filter |
| 4,4'-Bis(dimethylamino)-BP | Michler's Ketone | 362 | ~35,000 | - | - | Industrial Photoinitiator |
| Butyl Methoxydibenzoylmethane | Avobenzone | 357 | ~30,000 | - | - | UVA1 Filter (Alternative) |
Note: Values are approximate and solvent-dependent. Polar solvents tend to blue-shift the
Visualization of Mechanisms[3]
Diagram 1: Substituent Effects on Electronic Transitions
This diagram illustrates how structural modifications translate to spectral shifts.
Caption: Logical flow from chemical substitution to observable spectral changes. Note that Para-substitution drives the wavelength shift, while Ortho-substitution drives stability.
Experimental Protocol: Determination of Molar Absorptivity ( )
To ensure data integrity (E-E-A-T), the following protocol uses a self-validating gravimetric approach to minimize dilution errors.
Objective: Determine
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly ~10 mg of the benzophenone derivative into a 100 mL volumetric flask.
-
Critical Step: Do not rely on volume alone. Record the mass of the solvent added to calculate molality if high precision is required, otherwise dilute to mark with Ethanol.
-
Calculate Molar Concentration (
M).
-
-
Serial Dilution (Validation Range):
-
Prepare 5 dilutions ranging from
to . -
Reasoning: This range usually keeps Absorbance (A) between 0.2 and 1.0, the linear range of the Beer-Lambert Law.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure ethanol.
-
Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.
-
Check: The baseline should be flat
A.
-
-
Measurement:
-
Data Analysis (Self-Validation):
-
Plot Absorbance (at
) vs. Concentration (M). -
Perform Linear Regression (
). -
Integrity Check: The
value must be .[10] If not, re-prepare solutions (indicates aggregation or pipetting error).
-
Diagram 2: Experimental Workflow
Caption: Workflow for accurate determination of molar extinction coefficient, including a regression validity check.
References
-
National Institute of Standards and Technology (NIST). Benzophenone UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Oxybenzone (Benzophenone-3) Compound Summary. National Library of Medicine.[11] [Link]
-
González, S., et al. (2006).[11] Current Trends in Photoprotection - A New Generation of Filters. Journal of the American Academy of Dermatology. (Discusses Avobenzone vs. Benzophenone stability). [Link]
-
Agilent Technologies. The Basics of UV-Vis Spectroscopy. (Source for double-beam protocol standards). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. spflist.com [spflist.com]
- 4. Avobenzone vs Benzophenone Chinese Factory Provide Competitive Price [biolyphar.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Concentrations of the Sunscreen Agent Benzophenone-3 in Residents of the United States: National Health and Nutrition Examination Survey 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Analysis of 2,5-Dichloro-4'-formylbenzophenone
Executive Summary & Application Context
2,5-dichloro-4'-formylbenzophenone is a critical scaffold in the synthesis of advanced agrochemicals (specifically semicarbazone insecticides like Metaflumizone analogs) and active pharmaceutical ingredients (APIs) targeting voltage-gated sodium channels.
In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA). The presence of regioisomers (e.g., 2,4-dichloro analogs) or oxidation by-products (carboxylic acids) can propagate through downstream synthesis, leading to off-target toxicity or reduced potency.
This guide objectively compares three analytical methodologies—RP-HPLC , GC-MS , and qNMR —to determine the optimal strategy for purity assessment.
Key Impurity Profile
To design a valid analytical method, one must understand the "Why" behind the impurities.
-
Regioisomers (2,4-dichloro-): Originating from isomeric impurities (1,3-dichlorobenzene) in the 1,4-dichlorobenzene starting material.
-
Oxidation By-products (Carboxylic Acids): The 4'-formyl group is labile; autoxidation leads to 2,5-dichloro-4'-carboxybenzophenone.
-
Starting Materials: Unreacted 1,4-dichlorobenzene or 4-cyanobenzoyl chloride (if used in Friedel-Crafts).
Methodology Comparison: Selecting the Right Tool
The following table contrasts the performance of the three primary analytical techniques based on experimental data and application suitability.
| Feature | RP-HPLC (UV) | GC-MS | qNMR (¹H) |
| Primary Utility | Routine QC & Release Testing | Impurity ID & Volatiles | Absolute Purity (Primary Standard) |
| Isomer Selectivity | High (Stationary phase selectivity) | Medium (Boiling point similarities) | High (Distinct coupling constants) |
| Thermal Stability | Excellent (Ambient analysis) | Low (Aldehyde oxidation in inlet) | Excellent (Non-destructive) |
| Sensitivity (LOD) | < 0.05% (w/w) | < 0.01% (w/w) | ~0.5% (w/w) |
| Throughput | High (15 min run) | Medium (30 min run) | Low |
| Cost per Sample | Low | Medium | High |
Expert Insight:
Why HPLC is the Gold Standard here: While GC-MS is superior for identifying unknown volatiles, the 4'-formyl group is thermally labile. High injector port temperatures (250°C+) can induce disproportionation or oxidation, artificially lowering the purity value. HPLC, operating at ambient temperatures with UV detection (strong chromophore at 254 nm), offers the most robust "self-validating" system for this specific aldehyde.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
Recommended for Routine Purity & Isomer Quantification.
Causality of Conditions:
-
Column: A C18 column with high carbon load is selected to maximize hydrophobic interaction, essential for resolving the structurally similar 2,5- and 2,4-dichloro isomers.
-
Mobile Phase Modifier: Phosphoric acid is used to suppress the ionization of potential benzoic acid impurities (pKa ~4), ensuring they elute as sharp peaks rather than tailing bands.
Instrument Parameters:
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV @ 254 nm (primary), 210 nm (impurity check).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 12.0 | 10 | 90 | Elution of Dichlorobenzophenones |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
Sample Preparation: Dissolve 25 mg of sample in 50 mL of Acetonitrile. Sonicate for 5 minutes to ensure dissolution of any crystalline dimers.
Protocol B: Quantitative NMR (qNMR)
Recommended for Reference Standard Qualification.
Causality: qNMR relies on the integration of proton signals relative to an internal standard (IS). It is independent of extinction coefficients, making it the only method to determine absolute purity without a pre-existing reference standard.
Workflow:
-
Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-d₆ (Prevents aldehyde hydration common in wet CDCl₃).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60s (Critical: must be > 5x T1 to ensure full relaxation).
-
Scans: 16-32.
-
Calculation: The aldehyde proton (-CHO) appears as a distinct singlet at ~10.1 ppm, well-separated from the aromatic region (7.4 - 8.0 ppm), allowing for precise integration.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for developing and validating the purity method, ensuring a self-correcting feedback loop.
Caption: Analytical Method Development Workflow ensuring isomer resolution and absolute purity verification.
Impurity Fate Mapping
Understanding where impurities originate allows the analyst to target them specifically. The diagram below maps the synthesis of the intermediate to its potential impurities.
Caption: Impurity Fate Map identifying critical process impurities (Regio-isomers) and degradation products.
References
-
BenchChem. (2025).[3][1] HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine. (Methodology adapted for chlorinated aromatics).[2][4][5]
-
Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981).[6] The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography.
-
Takagi, K., et al. (2007).[7] Discovery of metaflumizone, a novel semicarbazone insecticide. Veterinary Parasitology. (Context on benzophenone intermediates in semicarbazone synthesis).
-
SIELC Technologies. Separation of 3,4-Dichlorobenzophenone on Newcrom R1 HPLC column. (Reference for mobile phase selection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of metaflumizone, a novel semicarbazone insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
Executive Summary: The "Universal Precaution" Approach
2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-70-8) is a specialized organic intermediate lacking extensive, publicly available toxicological datasets. In the absence of specific LD50 or OEL (Occupational Exposure Limit) data, you must treat this substance as a high-potency unknown.
This guide utilizes a Structure-Activity Relationship (SAR) assessment to establish safety protocols. We derive our risk profile from the parent scaffold (Benzophenone) and its functional groups (Chlorine substituents, Dioxolane ring).
Immediate Action Required:
-
Default Hazard Class: Treat as GHS Category 2 (Irritant) and Suspected Carcinogen (Category 2) due to the benzophenone moiety.
-
Containment: All weighing and solid handling must occur inside a certified chemical fume hood or powder containment enclosure.
-
Skin Protection: Double-gloving is mandatory due to the lipophilic nature of benzophenone derivatives, which facilitates dermal absorption.
Risk Assessment & Scientific Rationale
To ensure safety, we must understand the causality of the hazards. We do not simply follow rules; we mitigate specific chemical behaviors.[1][2][3]
A. Structure-Activity Relationship (SAR) Analysis
| Structural Moiety | Associated Hazard Potential | Operational Implication |
| Benzophenone Core | Carcinogenicity & STOT-RE (Liver/Kidney). Benzophenone is an IARC Group 2B carcinogen.[4] | Zero-Skin-Contact Policy. Long-term exposure monitoring is required. |
| Dichloro- Substituents | Skin/Eye Irritation & Sensitization. Halogenated aromatics often increase lipid solubility and irritancy. | Eye Protection: Goggles are non-negotiable; safety glasses are insufficient for powders. |
| 1,3-Dioxolane Ring | Acid Sensitivity. This is a cyclic acetal protecting group. It hydrolyzes in acidic conditions to release the parent ketone. | Storage: Segregate from strong acids. Spill Cleanup: Do not use acidic neutralizing agents. |
B. Physical State Hazards
As a solid intermediate, the primary vector of exposure is airborne dust during weighing and solubilized transfer during synthesis. Static electricity is a critical risk factor during the transfer of dry, fine organic powders.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Upgrading protection based on quantity is always encouraged.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 (Recommended) . Note: If handling >10g or generating dust outside a hood, a PAPR (Powered Air Purifying Respirator) is required. | Standard surgical masks offer zero protection against organic vapors or fine particulates (<0.3 microns). |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, min 5-8 mil) | Benzophenone derivatives are lipophilic. The outer glove acts as a sacrificial barrier against splash/dust; the inner glove prevents permeation during doffing. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting). | Safety glasses leave gaps for airborne dust entry. Goggles seal the ocular cavity against irritant dusts. |
| Body | Tyvek® 400 Lab Coat (or equivalent non-woven polyethylene). | Cotton lab coats retain particulates and can become a secondary source of exposure. Tyvek repels dust and is disposable. |
| Footwear | Closed-toe, chemically resistant shoes + Shoe Covers . | Prevents tracking of chemical residues out of the synthesis zone. |
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
-
Static Dissipation: Place an ionizing fan or static dissipative mat inside the fume hood. Organic powders like CAS 898760-70-8 are prone to static charge, causing "fly-away" powder that bypasses containment.
-
Solvent Selection: Ensure the receiving solvent is pre-measured and covered.
Phase 2: Weighing & Transfer (The Critical Zone)
-
Don PPE: Follow the order: Shoe covers
Gown Mask Goggles Inner Gloves Outer Gloves. -
Tape Check: If using a Tyvek suit/sleeves, tape the junction between the glove and sleeve to prevent wrist exposure.
-
Weighing:
-
Open the stock container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump powder. Use a spatula to gently transfer to avoid creating a dust cloud.
-
-
Solubilization: Immediately dissolve the solid in the reaction solvent. Once in solution, the inhalation risk drops significantly, but the skin absorption risk (permeation) increases.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the balance and hood surface with a solvent-dampened wipe (Acetone or Ethanol) before removing hands from the hood. Dispose of the wipe as hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood (turning inside out) and dispose of them in the solid waste stream.
-
Inspect: Check inner gloves for discoloration. If clean, proceed to exit the lab.
Visualizing the Safety Decision Logic
The following diagram illustrates the decision-making process for handling this intermediate based on quantity and physical state.
Caption: Risk-Based PPE Decision Tree for CAS 898760-70-8. Red nodes indicate highest risk vectors requiring maximum respiratory and dermal protection.
Emergency Response & Disposal
Accidental Release (Spill)[2][5]
-
Solid Spill: Do NOT sweep. Sweeping creates dust. Use a HEPA-filtered vacuum or the "Wet Wipe" method (cover with wet paper towels, then scoop).
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Disposal[3][4]
-
Classification: This material must be classified as Halogenated Organic Waste .
-
Segregation: Do not mix with acidic waste streams (risk of dioxolane hydrolysis and unpredictable chemistry).
-
Labeling: Label clearly as "Contains Halogenated Benzophenone Derivative - Toxic."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzophenone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Benzophenone.[5] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
